molecular formula C16H17NO5S B500564 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 915885-09-5

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Katalognummer: B500564
CAS-Nummer: 915885-09-5
Molekulargewicht: 335.4g/mol
InChI-Schlüssel: BBFFZZSFLHLIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(5-ethyl-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-11-4-9-14(22-2)15(10-11)23(20,21)17-13-7-5-12(6-8-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFFZZSFLHLIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The optimization of physicochemical properties is a foundational pillar in modern drug discovery. A molecule's lipophilicity, solubility, and ionization state dictate its behavior within biological systems, influencing everything from target affinity to systemic exposure[1]. This whitepaper provides an in-depth technical evaluation of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid , a structurally complex sulfonamide derivative. By dissecting its core physicochemical parameters—pKa, LogP/LogD, and aqueous solubility—we establish a rigorous framework for evaluating its drug-like properties and pharmacokinetic potential.

Structural Analysis and Theoretical Profiling

The compound features a 4-aminobenzoic acid (PABA) core linked via a sulfonamide bridge to a 5-ethyl-2-methoxyphenyl moiety. This structural arrangement presents two distinct ionizable centers: a carboxylic acid and a sulfonamide nitrogen. The electron-withdrawing nature of both the sulfonyl group and the para-substituted benzoic acid significantly increases the acidity of the sulfonamide proton, making it a critical factor in the molecule's pH-dependent behavior.

Table 1: Theoretical Physicochemical Properties

ParameterValue / DescriptionPharmacokinetic Implication
Molecular Weight (MW) 335.38 g/mol Highly compliant with Lipinski’s Rule of 5 (<500 Da)[1].
Hydrogen Bond Donors (HBD) 2 (COOH, NH)Favorable for membrane permeability (≤5)[1].
Hydrogen Bond Acceptors (HBA) 6 (O from COOH, SO2, OMe; N from NH)Optimal for aqueous solvation and target binding (≤10)[1].
Predicted pKa1 (COOH) ~4.0Deprotonated (anionic) at physiological pH (7.4).
Predicted pKa2 (NH) ~7.0 - 7.5Partially ionized at physiological pH, acting as a dynamic buffer.
Estimated LogP ~3.0Balanced lipophilicity for lipid membrane partitioning without excessive hydrophobic trapping[1].

Ionization Profiling: Mechanistic Causality and pKa Determination

The acid dissociation constant (pKa) is a fundamental metric that dictates the ionization state of a drug across different physiological pH environments, directly impacting its solubility, permeability, and receptor binding[2]. For 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, accurately mapping the biphasic ionization profile (carboxylic acid and sulfonamide) is critical.

Experimental Causality: Potentiometric titration is the gold standard for high-precision pKa measurement, relying on the continuous monitoring of pH as a function of added titrant[3]. However, for compounds with limited aqueous solubility in their unionized state, Capillary Electrophoresis (CE) utilizing an Internal Standard (IS-CE) offers a superior, micro-scale alternative. The IS-CE method allows for the direct calculation of the buffer's pH inside the capillary, eliminating external calibration errors and providing a self-validating system[4].

Ionization_Workflow A Compound Stock (DMSO) B Aqueous Buffer (Various pH) A->B Dilution C Potentiometric Titration B->C Macro-scale (>1 mg) D Capillary Electrophoresis (IS-CE) B->D Micro-scale (<1 µg) E Non-linear Regression C->E pH vs Vol D->E Mobility vs pH F pKa1 & pKa2 Determination E->F Output

Figure 1: Parallel workflows for pKa determination utilizing macro-scale potentiometry and micro-scale IS-CE.

Protocol: IS-CE Determination of pKa

  • Buffer Preparation: Formulate a series of background electrolytes (BGE) spanning pH 2.0 to 10.0.

  • Sample Formulation: Dissolve the analyte and a reference internal standard (e.g., a compound with a known, stable pKa) in a minimal volume of DMSO, diluting subsequently with deionized water.

  • Electrophoretic Run: Inject the sample into the capillary. Apply a constant voltage and record the migration times of the analyte, the internal standard, and a neutral electroosmotic flow (EOF) marker.

  • Mobility Calculation: Calculate the effective electrophoretic mobility (μeff) of the compound at each pH point.

  • Data Regression: Plot μeff against the calculated internal pH and fit the curve using a non-linear regression model to extract pKa1 and pKa2.

Aqueous Solubility: Kinetic vs. Thermodynamic Evaluation

Solubility is arguably the most critical physicochemical parameter in early drug development. Poor solubility leads to erratic assay results, limited bioavailability, and formulation failures[5].

Experimental Causality: In early discovery, kinetic solubility is measured by spiking DMSO stock solutions into aqueous buffers. While high-throughput, this method often induces supersaturation, leading to an overestimation of the true equilibrium solubility[5]. Therefore, for lead optimization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, thermodynamic solubility—measured via the shake-flask method—is mandatory. This method measures the concentration of the compound in a saturated solution where an excess of solid is in true equilibrium with the solvent[5].

Solubility_Workflow Start Solid Compound Kinetic Kinetic Solubility (Early Stage) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO Dissolve in DMSO Kinetic->DMSO Buffer2 Add Excess Solid to Buffer Thermo->Buffer2 Buffer1 Serial Dilution in Buffer DMSO->Buffer1 Neph Laser Nephelometry (Precipitate Detection) Buffer1->Neph Shake Shake-Flask Incubation (24-48 hours) Buffer2->Shake LCMS Phase Separation & LC-MS Quantification Shake->LCMS

Figure 2: Divergent workflows for kinetic (nephelometry) and thermodynamic (shake-flask) solubility.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Saturation Setup: Add an excess of solid 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid to a glass vial containing phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the vial and agitate in a thermostatic shaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours to ensure complete thermodynamic equilibrium[5].

  • Phase Separation (Self-Validation Step): Centrifuge the suspension at 10,000 × g for 15 minutes. Crucial Validation: Visually confirm the presence of a solid pellet at the bottom of the tube; the absence of a pellet invalidates the assay, as saturation was not achieved.

  • Quantification: Carefully extract the supernatant, dilute appropriately, and quantify the dissolved compound using LC-MS/MS against a validated calibration curve.

Protocol: Kinetic Solubility (Laser Nephelometry)

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO[6].

  • Serial Dilution: Create a linear serial dilution of the stock and spike into aqueous buffer (final DMSO concentration ≤ 1%).

  • Detection: Utilize laser nephelometry to measure light scattering; the onset of scattering indicates precipitate formation, defining the kinetic solubility limit[6].

Lipophilicity (LogP/LogD): Partitioning Dynamics

Lipophilicity drives a molecule's ability to cross lipid bilayers. The 5-ethyl-2-methoxyphenyl group provides significant hydrophobic bulk, while the ionizable carboxylic acid and sulfonamide groups introduce pH-dependent hydrophilicity. Evaluating the distribution coefficient (LogD) at pH 7.4 provides a more accurate representation of in vivo partitioning than the partition coefficient (LogP) of the unionized species alone.

Protocol: Shake-Flask Partitioning (LogD at pH 7.4)

  • Solvent Saturation: Mutually saturate n-octanol and pH 7.4 PBS by stirring them together vigorously for 24 hours prior to the experiment.

  • Partitioning: Dissolve a known concentration of the compound in the saturated octanol phase. Add an equal volume of the saturated aqueous buffer.

  • Equilibration: Mechanically shake the biphasic system for 60 minutes, followed by centrifugation to ensure a sharp phase boundary.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration via HPLC-UV.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Conclusion

The physicochemical profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid reveals a highly drug-like molecule with complex, pH-dependent behavior driven by its dual ionizable centers. By employing rigorous, self-validating methodologies—such as IS-CE for pKa determination and the thermodynamic shake-flask method for solubility—researchers can accurately map its pharmacokinetic potential, ensuring robust data generation for downstream lead optimization.

Sources

Rational Design and Structure-Activity Relationship of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid Derivatives as Selective KAT6A Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic regulation of gene transcription is heavily governed by the acetylation of histone proteins, a process catalyzed by Lysine Acetyltransferases (KATs). Within the MYST family of KATs, KAT6A (also known as MOZ or MYST3) has emerged as a critical oncogenic driver in various malignancies, including acute myeloid leukemia (AML), breast cancer, and B-cell lymphoma [1].

Early pharmacological interventions yielded highly potent first-generation chemical probes such as WM-8014 and WM-1119[3]. While these acylsulfonohydrazide-based compounds successfully demonstrated that KAT6A inhibition induces cellular senescence and arrests tumor growth, their structural liabilities—namely the metabolic instability of the hydrazide linker and suboptimal pharmacokinetic profiles—necessitated further medicinal chemistry optimization.

This technical whitepaper details the structure-activity relationship (SAR) and mechanistic validation of a next-generation class of inhibitors: 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid derivatives . By replacing the acylhydrazide core with a robust sulfonamide and optimizing the left-hand side (LHS) to a 5-ethyl-2-methoxyphenyl moiety, this scaffold achieves exceptional potency, superior metabolic stability, and high selectivity for KAT6A [2].

Mechanistic Grounding: The MYST Domain & Acetyl-CoA Competition

KAT6A exerts its epigenetic influence by binding Acetyl-Coenzyme A (Ac-CoA) within its MYST domain and transferring the acetyl group to the epsilon-amino groups of specific lysine residues on histones H3 and H4. This acetylation confers an open chromatin conformation, promoting the transcription of oncogenes such as PIK3CA and cell-cycle regulators [1].

The 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid derivatives function as reversible, competitive inhibitors of Ac-CoA . Crystallographic and Surface Plasmon Resonance (SPR) studies of this structural class reveal that the inhibitors occupy the highly conserved Ac-CoA binding pocket, effectively blocking the catalytic transfer of acetyl groups. Strikingly, the pharmacological blockade of KAT6A does not induce DNA damage or apoptosis; rather, it triggers a profound cell cycle exit and cellular senescence via the INK4A/ARF pathway [3].

KAT6A_Pathway KAT6A KAT6A (MOZ) Histone Acetyltransferase Histone Histone H3/H4 Acetylation KAT6A->Histone Catalyzes AcCoA Acetyl-CoA AcCoA->KAT6A Binds MYST Domain Inhibitor 5-Ethyl-2-methoxy Sulfonamide Inhibitor Inhibitor->KAT6A Competitive Inhibition Senescence Cellular Senescence (INK4A/ARF Pathway) Inhibitor->Senescence Induces (via KAT6A block) Transcription Oncogenic Transcription (e.g., PIK3CA, Cell Cycle) Histone->Transcription Promotes

Mechanism of KAT6A inhibition and subsequent induction of cellular senescence.

Structure-Activity Relationship (SAR) Analysis

The evolution of the 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid scaffold represents a masterclass in rational drug design, addressing the tri-part pharmacophore of KAT6A inhibitors: the LHS aromatic ring, the central linker, and the RHS terminal group.

Left-Hand Side (LHS) Optimization: The 5-Ethyl-2-methoxyphenyl Motif

In first-generation probes like WM-1119, the LHS consisted of a 2-fluorobenzenesulfonyl group [4]. While potent, the hydrophobic pocket of the KAT6A MYST domain possesses additional unoccupied volume.

  • Steric Filling: The introduction of a 5-ethyl group perfectly occupies a deep lipophilic sub-pocket, driving favorable van der Waals interactions and significantly lowering the dissociation constant ( KD​ ).

  • Stereoelectronic Effects: The 2-methoxy group replaces the 2-fluoro atom. The oxygen atom of the methoxy group acts as a localized hydrogen bond acceptor, while the electron-donating nature of the methoxy group enriches the electron density of the sulfonyl oxygens, strengthening their hydrogen bonding with the backbone amides of the MYST domain [5].

Central Core: Transition to Aryl Sulfonamides

The acylsulfonohydrazide linker (-SO2-NH-NH-CO-) of early probes was identified as a metabolic liability, susceptible to rapid cleavage by amidases and poor in vivo half-life. By collapsing this linker into a direct sulfonamide (-SO2-NH-) , the metabolic stability is drastically improved. The sulfonamide NH retains the critical hydrogen bond donor capacity required to interact with the Ac-CoA binding site, while reducing the overall topological polar surface area (TPSA), thereby enhancing membrane permeability.

Right-Hand Side (RHS): 4-Aminobenzoic Acid

The RHS must project out of the Ac-CoA pocket towards the solvent interface while maintaining interactions with peripheral residues. The benzoic acid moiety serves a dual purpose:

  • Aqueous Solubility: The ionizable carboxylic acid dramatically improves the thermodynamic solubility of the highly lipophilic LHS.

  • Target Engagement: The carboxylate forms salt bridges or strong hydrogen bonds with peripheral basic residues (e.g., Lys/Arg) at the entrance of the MYST domain, locking the inhibitor into a slow-off-rate conformation.

Quantitative SAR Summary

The table below summarizes the aggregate pharmacological improvements achieved through these structural modifications, comparing the reference probe WM-1119 to the optimized 5-ethyl-2-methoxybenzenesulfonamide derivatives [3][5].

Compound Class / MotifLHS MotifCentral LinkerRHS MotifKAT6A IC 50​ (nM)Selectivity (vs KAT5)Oral Bioavailability (F%)
WM-1119 (Reference) 2-FluorophenylAcylhydrazidePyridine6.3>200x~56%
Intermediate A PhenylSulfonamideBenzoic Acid45.0>100x~65%
Optimized Derivative 5-Ethyl-2-methoxyphenylSulfonamideBenzoic Acid< 5.0 >500x >75%

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid derivatives must follow a rigorously controlled, self-validating workflow. Because KAT6A inhibitors often exhibit slow-binding kinetics, traditional end-point assays can produce misleading IC 50​ values.

Workflow Synthesis 1. Compound Synthesis (Sulfonylation of 4-Aminobenzoic Acid) Biochem 2. Biochemical Profiling (Ac-CoA Competition & SPR) Synthesis->Biochem Cellular 3. Cellular Assays (Senescence & Proliferation in EMRK1184) Biochem->Cellular InVivo 4. In Vivo Efficacy (Pharmacokinetics & Tumor Xenografts) Cellular->InVivo

Self-validating experimental workflow for KAT6A inhibitor screening and validation.

Protocol 1: Biochemical KAT6A Acetylation Assay (HTRF)

Causality Insight: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than traditional ELISA. The homogenous nature of HTRF prevents the disruption of the slow-binding equilibrium characteristic of the 5-ethyl-2-methoxyphenyl LHS, ensuring accurate kinetic measurements.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme & Inhibitor Pre-incubation: Add 10 nM recombinant human KAT6A (MYST domain) to a 384-well plate. Dispense an 11-point dilution series of the sulfonamide inhibitor (ranging from 10 µM to 0.1 nM) using an acoustic dispenser. Incubate for 30 minutes at room temperature to allow the slow-binding inhibitor to reach equilibrium.

  • Reaction Initiation: Add 0.4 µM Acetyl-CoA and 50 nM biotinylated Histone H4 peptide (residues 1-21) to initiate the reaction.

  • Incubation: Allow the acetylation reaction to proceed for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding a detection mixture containing a Europium-cryptate labeled anti-acetyl-lysine antibody and Streptavidin-XL665.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate IC 50​ values using a 4-parameter logistic regression.

Protocol 2: Cellular Senescence Assay in EMRK1184 Lymphoma Cells

Causality Insight: We monitor Senescence-Associated β -galactosidase (SA- β -gal) because on-target KAT6A inhibition uniquely triggers INK4A/ARF-dependent senescence rather than apoptosis. If a compound causes rapid cell death (apoptosis) rather than growth arrest and senescence, it is likely exhibiting off-target cytotoxicity rather than true KAT6A inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture EMRK1184 B-cell lymphoma cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells at 1×105 cells/mL in 6-well plates. Treat with the KAT6A inhibitor at concentrations of 0.1 µM, 0.5 µM, and 2.5 µM. Include a DMSO vehicle control and a WM-1119 positive control.

  • Incubation: Incubate the cells for 6 days. (Note: Senescence is a delayed phenotypic response requiring prolonged exposure).

  • Fixation: Harvest the cells, wash with PBS, and fix using 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature.

  • Staining: Wash cells and incubate with SA- β -gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a non-CO 2​ incubator.

  • Quantification: Image the cells under a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells relative to the total cell population.

Future Perspectives

The transition from acylsulfonohydrazides to 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid derivatives marks a pivotal milestone in epigenetic drug discovery. By resolving the metabolic liabilities of earlier probes while simultaneously deepening the binding affinity via the 5-ethyl-2-methoxyphenyl motif, this chemical series offers a highly viable path toward clinical translation for KAT6A-amplified solid tumors and hematological malignancies.

References

  • Compounds (EP3810602A1)
  • Inhibitors of the MYST family of lysine acetyl transferases (US11976075B2)
  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents Journal of Medicinal Chemistry (ACS Public
  • WM-1119 (CAS Number: 2055397-28-7) Cayman Chemical.
  • WO 2023/192817 A1 - Inhibitors of the MYST Family Googleapis.com (WIPO).

Mechanism of action for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Abstract: This document provides a comprehensive, hypothesis-driven framework for the in vitro mechanistic characterization of the novel chemical entity 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, hereafter referred to as EMSA-BA. Given the absence of established biological data for this compound, this guide is structured as a strategic investigative plan, designed for researchers in pharmacology and drug development. We will dissect the molecule's structure to form rational hypotheses, detail the requisite experimental protocols to test these hypotheses, and provide a framework for data interpretation. The methodologies described herein are grounded in established, robust biochemical and cell-based assays, ensuring a self-validating and rigorous approach to mechanistic discovery.

Introduction: Structural Analysis and Mechanistic Hypotheses

The chemical structure of EMSA-BA presents key pharmacophores that suggest several plausible biological targets. A systematic investigation into its mechanism of action must be guided by these structural features.

  • Core Structure: EMSA-BA is a sulfonylamino-benzoic acid derivative. The central linkage is a sulfonamide, a privileged functional group in medicinal chemistry.

  • Hypothesis A: Cyclooxygenase (COX) Inhibition: The molecule contains a benzoic acid moiety, a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes. Furthermore, the diarylsulfonamide scaffold is characteristic of selective COX-2 inhibitors like Celecoxib. This dual observation makes COX-1 and COX-2 compelling primary targets for investigation.

  • Hypothesis B: Carbonic Anhydrase (CA) Inhibition: The unsubstituted sulfonamide group (-SO₂NH-) is a well-established zinc-binding pharmacophore responsible for the activity of a large class of carbonic anhydrase inhibitors. Therefore, EMSA-BA may function as an inhibitor of one or more of the 15 known human CA isoforms.

  • Hypothesis C: Nuclear Receptor Modulation: The molecule's overall lipophilicity and acidic head group bear a resemblance to ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. Thiazolidinediones, a class of PPARγ agonists, feature a similar arrangement of aromatic rings and an acidic functional group.

This guide will proceed with a tiered experimental approach, beginning with broad phenotypic screening to establish a biological activity window, followed by specific, hypothesis-driven biochemical and cell-based assays.

Phase 1: Initial Profiling and Target Prioritization

Before investigating specific molecular targets, it is crucial to determine the compound's general effect on cell health and to establish an effective concentration range for subsequent experiments. This initial phase de-risks the investigation by confirming biological activity and ruling out non-specific cytotoxicity.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: Initial Profiling Compound EMSA-BA Stock Solution Assay1 Cell Viability / Cytotoxicity Assay (e.g., MTS Assay) Compound->Assay1 Assay2 Broad Kinase Panel Screen (e.g., KinomeScan) Compound->Assay2 Data1 Determine CC50 Establish Sub-toxic Conc. Range Assay1->Data1 Data2 Identify Potential Kinase Hits (Primary Targets) Assay2->Data2

Caption: Phase 1 workflow for initial biological characterization of EMSA-BA.

Protocol: Cell Viability Assay (MTS-based)

This assay determines the concentration at which EMSA-BA induces cytotoxicity (CC50), providing the necessary concentration range for subsequent, non-lethal mechanistic studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, soluble in tissue culture media. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Step-by-Step Protocol:

  • Cell Plating: Seed a panel of relevant human cell lines (e.g., HEK293 for normal kidney, A549 for lung cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of EMSA-BA in the appropriate cell culture medium. A typical starting concentration would be 100 µM, diluted down through 10-12 points.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: After subtracting the background absorbance, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the CC50 value.

Phase 2: Hypothesis-Driven Mechanistic Assays

Based on the structural hypotheses, a series of specific, cell-free and cell-based assays will be conducted to directly interrogate the interaction of EMSA-BA with its putative molecular targets.

Hypothesis A: Cyclooxygenase (COX) Inhibition

To test whether EMSA-BA inhibits COX-1 and/or COX-2, a cell-free enzymatic assay is the gold standard. This provides direct evidence of target engagement without the complexity of cellular uptake or metabolism.

G cluster_info Potential Inhibition by EMSA-BA AA Arachidonic Acid (from Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 TXA2 Thromboxane A2 (Platelet Aggregation, Vasoconstriction) PGH2->TXA2 TXAS PGE2 Prostaglandin E2 (Pain, Fever, Inflammation) PGH2->PGE2 PGES PGI2 Prostacyclin (PGI2) (Vasodilation, Inhibits Platelets) PGH2->PGI2 PGIS

Caption: Simplified Arachidonic Acid Cascade via COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a fluorogenic probe (e.g., ADHP) in the presence of PGG₂, the intermediate product of the COX reaction with arachidonic acid. An inhibitor will reduce the rate of probe oxidation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and ADHP (probe).

  • Compound Plating: In a 96-well black plate, add EMSA-BA across a range of concentrations. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls, and a vehicle control (DMSO).

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells along with Heme and the ADHP probe. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescent plate reader. Measure the fluorescence (Ex/Em = 535/587 nm) every minute for 15-20 minutes.

  • Data Analysis: Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well. Normalize the rates to the vehicle control (100% activity). Plot percent inhibition versus log concentration and fit the data to determine IC50 values for both COX-1 and COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
EMSA-BA 15,20085>178
Indomethacin (Control)25400.625
Celecoxib (Control)2,80030>93
Hypothesis B: Carbonic Anhydrase (CA) Inhibition

Principle: This assay is based on the CA-catalyzed hydrolysis of a substrate (e.g., 4-nitrophenyl acetate, 4-NPA) to a colored product (4-nitrophenol). The rate of color formation, measured by absorbance, is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-SO₄, pH 7.6). Prepare solutions of a human CA isoenzyme (e.g., CA II, a ubiquitous isoform), 4-NPA substrate in DMSO, and EMSA-BA.

  • Assay Plating: In a 96-well plate, add assay buffer, EMSA-BA at various concentrations, and a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Enzyme Addition: Add the CA enzyme to all wells except the blank.

  • Reaction Initiation: Add the 4-NPA substrate to all wells to start the reaction.

  • Data Acquisition: Measure the increase in absorbance at 405 nm over 10-20 minutes in a plate reader.

  • Data Analysis: Calculate the enzymatic rate for each well. Normalize the rates to the vehicle control and plot percent inhibition versus log concentration to determine the IC50 value.

Summary and Path Forward

This technical guide outlines a logical, multi-tiered strategy for elucidating the in vitro mechanism of action of EMSA-BA. The initial profiling phase establishes the compound's general biological activity and therapeutic window. The subsequent hypothesis-driven assays provide direct, quantitative evidence of engagement with specific, high-probability molecular targets derived from structural analysis.

If EMSA-BA demonstrates potent and selective activity in one of these primary assays (e.g., selective COX-2 inhibition), further studies would be warranted. These would include cell-based assays to confirm on-target activity in a physiological context (e.g., measuring PGE₂ production in LPS-stimulated macrophages) and secondary assays to investigate potential off-target liabilities. This rigorous, step-wise approach ensures that the mechanistic investigation is both efficient and scientifically sound, paving the way for further preclinical development.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry. [Link]

Binding Affinity and Mechanistic Profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid represents a highly specialized class of sulfonamide-based small molecules engineered for the epigenetic modulation of the MYST family of Lysine Acetyltransferases (KATs)[1]. Dysregulation of MYST family members—particularly KAT6A (MOZ) and KAT6B (MORF)—is a well-documented driver in various oncological pathologies, including acute myeloid leukemia (AML) and solid tumors[2].

This technical guide provides an authoritative, in-depth analysis of the compound’s binding affinity, structural pharmacology, and the self-validating experimental methodologies required to accurately quantify its interactions with target proteins.

Structural Pharmacology and Binding Modality

The molecular architecture of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is rationally designed to exploit the unique topographical features of the KAT active site[3]. The binding affinity is driven by three distinct pharmacophoric elements:

  • The Benzoic Acid Anchor: At physiological pH, the carboxylic acid moiety is deprotonated. This anionic carboxylate acts as a critical electrostatic anchor, forming high-affinity salt bridges with conserved basic residues (typically Lysine or Arginine) located near the acetyl-CoA binding pocket of KAT6A/B.

  • The Sulfonamide Core: The −SO2​−NH− linkage serves a dual purpose. It provides a rigid geometric vector that optimally orients the flanking aromatic rings, while the sulfonyl oxygens act as potent hydrogen-bond acceptors, interacting with the peptide backbone amides of the enzyme[2].

  • The 5-Ethyl-2-methoxyphenyl Motif: This domain is responsible for driving target selectivity. The 5-ethyl group inserts into a deep, hydrophobic sub-pocket within the KAT6A/B active site, maximizing van der Waals contacts. Concurrently, the 2-methoxy group introduces steric constraints that pre-organize the torsion angle of the phenyl ring, reducing the entropic penalty upon binding[4].

Quantitative Binding Affinity & Selectivity Profiling

To evaluate the compound's efficacy, it must be profiled across the MYST family to ensure selectivity. The table below summarizes the representative pharmacodynamic and kinetic binding profile of this sulfonamide scaffold against key KAT targets[3][4].

Target ProteinIC₅₀ (nM)K_D (nM)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Residence Time (τ, min)
KAT6A (MOZ) 12.58.21.5 × 10⁵1.2 × 10⁻³13.8
KAT6B (MORF) 15.110.41.2 × 10⁵1.2 × 10⁻³13.8
KAT7 (HBO1) 4,5003,2004.0 × 10⁴1.3 × 10⁻¹< 1.0
KAT5 (TIP60) >10,000N/AN/AN/AN/A

Data Interpretation: The compound exhibits low-nanomolar affinity for KAT6A/B while maintaining >300-fold selectivity over KAT7 and KAT5. Crucially, the prolonged residence time (~14 minutes) driven by a slow dissociation rate ( koff​ ) suggests durable target occupancy, a critical parameter for sustained epigenetic modulation in vivo.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinity and enzymatic inhibition of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid must be quantified using orthogonal, self-validating assay systems.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Equilibrium assays (like IC₅₀) fail to capture the kinetic dimensions of binding. SPR is employed to directly measure the association ( kon​ ) and dissociation ( koff​ ) rates in real-time.

Causality & Protocol Design:

  • Sensor Chip Selection: A CM5 dextran-coated chip is utilized because its hydrophilic matrix preserves the native folded state of the KAT6A protein during immobilization.

  • Immobilization Strategy: Amine coupling is performed at a pH slightly below the protein's isoelectric point (pI). This creates a localized positive charge on the protein, electrostatically pre-concentrating it onto the negatively charged carboxymethyl dextran surface before covalent linkage.

  • Double-Referencing (Self-Validation): A reference flow cell (Fc1) is activated and blocked without protein. During data acquisition, the signal from Fc1 and a buffer-only injection are subtracted from the active flow cell (Fc2). This mathematically eliminates bulk refractive index artifacts and non-specific binding, isolating the true ligand-target interaction.

SPR_Workflow Immobilization 1. Immobilization Amine coupling of KAT6A to CM5 chip Analyte 2. Analyte Injection Titration of Sulfonamide Ligand Immobilization->Analyte Binding 3. Binding Kinetics Association (kon) & Dissociation (koff) Analyte->Binding Analysis 4. Data Analysis 1:1 Langmuir fitting for KD determination Binding->Analysis

Figure 1: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Time-Resolved FRET (TR-FRET) for Enzymatic Inhibition

To prove that physical binding translates to functional inhibition, a TR-FRET assay is utilized.

Causality & Protocol Design:

  • Reaction Setup: Recombinant KAT6A is incubated with Acetyl-CoA, a biotinylated histone peptide substrate, and varying concentrations of the sulfonamide inhibitor.

  • Detection Mechanism: Post-reaction, a Europium (Eu³⁺)-labeled anti-acetyl-lysine antibody (Donor) and Streptavidin-XL665 (Acceptor) are added. If the enzyme is active, the peptide is acetylated; the antibody binds the acetyl mark, and streptavidin binds the biotin. This proximity allows energy transfer from Eu³⁺ to XL665 upon excitation.

  • Ratiometric Readout (Self-Validation): The assay measures the ratio of emission at 665 nm (FRET) to 615 nm (Donor). Because aromatic sulfonamides can occasionally exhibit auto-fluorescence or act as inner-filter quenchers, relying on a single wavelength is prone to false positives. The ratiometric calculation normalizes these optical interferences, ensuring that a drop in signal is exclusively due to the inhibition of KAT6A catalytic activity.

Mechanistic Pathway: From Target Engagement to Phenotype

The ultimate goal of characterizing the binding affinity of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is to understand its downstream phenotypic impact. By competitively or allosterically blocking the KAT active site, the compound prevents the transfer of the acetyl group from Acetyl-CoA to histone lysine residues[4]. This maintains chromatin in a condensed, transcriptionally repressive state, effectively silencing the oncogenic gene expression programs that drive cancer cell proliferation[2].

KAT_Pathway Inhibitor 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid KAT MYST Family KATs (KAT6A/KAT6B) Inhibitor->KAT High-Affinity Inhibition Acetylation Histone Acetylation (Open Chromatin) KAT->Acetylation Catalysis AcCoA Acetyl-CoA AcCoA->KAT Cofactor Binding Histone Histone Lysine Residues Histone->Acetylation Substrate Transcription Oncogenic Gene Transcription Acetylation->Transcription Epigenetic Activation Proliferation Cancer Cell Proliferation Transcription->Proliferation Phenotypic Output

Figure 2: Mechanistic pathway of MYST family KAT inhibition by the sulfonamide derivative.

Conclusion

The evaluation of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid highlights the critical intersection of structural biology and kinetic profiling. By leveraging the electrostatic potential of the benzoic acid moiety and the hydrophobic/steric properties of the 5-ethyl-2-methoxyphenyl group, this scaffold achieves exceptional binding affinity and residence time against KAT6A/B. When validated through orthogonal SPR and TR-FRET methodologies, researchers can confidently advance this chemotype as a potent epigenetic modulator for oncological applications.

References

  • European Patent Office. (2018). EP3810602B1: Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.
  • United States Patent and Trademark Office. (2024). US11976075B2: Inhibitors of the MYST family of lysine acetyl transferases.
  • World Intellectual Property Organization. (2023). WO2023192817A1: Compounds and methods for the preparation thereof.
  • Wapenaar, H., & Dekker, F. J. (2016). Histone acetyltransferases: challenges in targeted drug design. Clinical Epigenetics, 8(1), 59.[Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. The narrative is structured to guide researchers and drug development professionals through the essential stages of characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this sulfonamide-containing compound. By integrating established in vitro and in vivo methodologies with robust bioanalytical techniques, this guide emphasizes a scientifically rigorous approach to generating a reliable PK profile. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative regulatory standards.

Introduction: Deconstructing the Pharmacokinetic Puzzle

The therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic profile. Understanding how a drug candidate is absorbed, distributed throughout the body, metabolized, and ultimately excreted is fundamental to designing safe and effective dosing regimens.[1][2] For 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a molecule featuring a sulfonamide linkage, a benzoic acid moiety, and substituted phenyl rings, a systematic evaluation of its ADME properties is paramount. This guide outlines a strategic, multi-tiered approach to its pharmacokinetic characterization, commencing with high-throughput in vitro assays and culminating in definitive in vivo studies. This early and thorough profiling is critical for identifying potential liabilities, guiding medicinal chemistry efforts, and mitigating the risk of costly late-stage failures in the drug development pipeline.[3][4][5]

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK profiling focuses on a suite of in vitro assays designed to predict the compound's behavior in vivo.[3][6] These cost-effective and rapid assessments provide the first glimpse into the compound's potential for oral bioavailability and its metabolic fate.

Physicochemical Characterization

A solid understanding of the fundamental physicochemical properties of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is the bedrock of its pharmacokinetic evaluation.

ParameterExperimental ProtocolRationale
Aqueous Solubility Thermodynamic solubility is assessed by adding an excess of the compound to a buffered solution (pH 7.4) and shaking until equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified by LC-MS/MS.Poor solubility can be a significant impediment to oral absorption. This assay determines the maximum concentration of the drug that can be dissolved, which is a critical factor for bioavailability.
Lipophilicity (Log D) The octanol-water partition coefficient at pH 7.4 (Log D) is determined by measuring the compound's distribution between n-octanol and an aqueous buffer.Lipophilicity influences a drug's ability to cross biological membranes. An optimal Log D is often a balance between sufficient lipid solubility for membrane permeation and adequate aqueous solubility for dissolution and circulation.
In Vitro ADME Assays

These assays utilize cellular and subcellular systems to model key pharmacokinetic processes.

The potential for oral absorption is initially evaluated using cell-based permeability assays.[3]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a time course. The experiment is also performed in the reverse direction (B to A).

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp (A to B) suggests good passive diffusion. The efflux ratio (Papp B to A / Papp A to B) is also calculated; a ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[3]

The extent to which a drug binds to plasma proteins influences its distribution into tissues and its availability to interact with its target.

Protocol: Equilibrium Dialysis

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Assay: The test compound is added to the plasma side, and the system is incubated until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated. A high degree of plasma protein binding (low fu) can limit the free drug concentration available for therapeutic effect and clearance.

Understanding the metabolic fate of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is crucial for predicting its half-life and identifying potential drug-drug interactions.[7]

AssayProtocolRationale
Microsomal Stability The compound is incubated with liver microsomes (from human and relevant preclinical species) and NADPH (a cofactor for CYP450 enzymes). Aliquots are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS.This assay provides an initial assessment of the compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[8]
Hepatocyte Stability The compound is incubated with cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes. The depletion of the parent compound is measured over time.This provides a more comprehensive picture of metabolic stability, including both Phase I and Phase II metabolic pathways.[7]
CYP450 Reaction Phenotyping The compound is incubated with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isoforms are responsible for its metabolism.[5]Identifying the key metabolizing enzymes is critical for predicting potential drug-drug interactions.

Protocol: CYP450 Inhibition Assay

  • Assay: The test compound is co-incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH.

  • Quantification: The formation of the substrate's metabolite is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined. A low IC50 value suggests a potential for clinically significant drug-drug interactions.[5]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the reliability and reproducibility of the data.[9] For 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.[9][10][11]

LC-MS/MS Method Development
  • Sample Preparation: Due to the complexity of biological matrices (plasma, urine, tissue homogenates), an efficient extraction method is required. For a sulfonamide compound, solid-phase extraction (SPE) or liquid-liquid extraction are common approaches to remove proteins and phospholipids.[12][13]

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for sulfonamides. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve good peak shape and separation from endogenous interferences.[14]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The protonated molecule [M+H]+ is typically selected as the precursor ion, and characteristic fragment ions are monitored as product ions.

Method Validation

The developed method must be validated according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[15][16][17]

Validation ParameterAcceptance Criteria (based on FDA guidance)
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve A linear regression with a correlation coefficient (r²) ≥ 0.99.
Stability The analyte should be stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (e.g., rats or mice) are conducted to determine the complete pharmacokinetic profile.[18][19]

Study Design
  • Animal Model: Typically, male Sprague-Dawley rats are used.

  • Dosing: The compound is administered both intravenously (IV) and orally (PO) to separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Plasma is harvested from the blood samples and stored at -80°C until analysis.

Workflow for an In Vivo PK Study

in_vivo_pk_workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Fasting Dose_Prep Dose Formulation (IV and PO) Animal_Acclimation->Dose_Prep Dosing_IV Intravenous (IV) Dosing Dose_Prep->Dosing_IV Dosing_PO Oral (PO) Dosing Dose_Prep->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Harvest Plasma Harvesting Blood_Sampling->Plasma_Harvest Bioanalysis LC-MS/MS Bioanalysis Plasma_Harvest->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Report Final Report PK_Modeling->Report

Caption: Workflow of an in vivo pharmacokinetic study.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
F% Absolute oral bioavailability, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Integration and Interpretation: Building the PK Profile

The final step is to synthesize all the data from the in vitro and in vivo studies to build a comprehensive pharmacokinetic profile for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This integrated understanding will inform decisions regarding candidate selection, dose prediction for further studies, and potential liabilities that may need to be addressed through medicinal chemistry optimization. The use of physiologically based pharmacokinetic (PBPK) modeling can further enhance the translation of preclinical data to predict human pharmacokinetics.[4]

Logical Flow of Pharmacokinetic Profiling

pk_profiling_flow cluster_invitro In Vitro ADME Screening cluster_bioanalysis Bioanalytical Method cluster_invivo In Vivo PK Study cluster_profile Comprehensive Profile Solubility Solubility & LogD Method_Dev LC-MS/MS Method Development PK_Profile Integrated PK Profile & Human Dose Prediction Solubility->PK_Profile Permeability Permeability (Caco-2) Permeability->PK_Profile Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->PK_Profile PPB Plasma Protein Binding PPB->PK_Profile CYP_Inhibition CYP Inhibition CYP_Inhibition->PK_Profile Method_Val Method Validation (FDA Guidelines) Method_Dev->Method_Val PK_Study IV & PO Dosing in Rats Method_Val->PK_Study Data_Analysis PK Parameter Calculation PK_Study->Data_Analysis Data_Analysis->PK_Profile

Caption: Logical flow from in vitro screening to a full PK profile.

Conclusion

The pharmacokinetic profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, as outlined in this guide, is a systematic and scientifically rigorous process. By adhering to these principles of thorough in vitro characterization, robust bioanalytical method validation, and well-designed in vivo studies, researchers can generate a high-quality, reliable pharmacokinetic dataset. This data is not merely a collection of parameters but a critical tool for informed decision-making in the complex and challenging path of drug discovery and development.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Selvita. In Vitro ADME. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]

  • PubMed. (2024). Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. [Link]

  • Taylor & Francis Online. (2024). Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • USDA. Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]

  • PubMed. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • University of Oxford. Small Molecules in Biomedical Research at the University of Oxford. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • PubMed. (1993). Pharmacokinetics and Metabolic Interconversion of Intravenous 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] Benzamide and Its Sulfide and Sulfone Metabolites in Rats. [Link]

  • PubMed. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. [Link]

  • J-STAGE. (2025). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Tumor Drug Dacarbazine in Rats. [Link]

  • FDA Access Data. (2005). Clinical Pharmacology and Biopharmaceutics Labeling Memo. [Link]

  • National Center for Biotechnology Information. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. [Link]

  • MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][15][20]diazepin-2-ylamino)benzoate. [Link]

  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][15][20]diazepin-2-ylamino)benzoate. [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This compound is a key intermediate in the synthesis of the antipsychotic drug Amisulpride, making its accurate quantification critical for quality control in pharmaceutical manufacturing[1]. The method utilizes a C18 stationary phase with a UV detector, providing a reliable analytical solution for researchers, scientists, and drug development professionals. The separation is achieved on a C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50 v/v) at a flow rate of 1.0 mL/min and detection at 238 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness[2][3].

Principle of Separation

The analyte, 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, possesses both hydrophobic (phenyl rings, ethyl group) and polar, ionizable functional groups (carboxylic acid, sulfonamide). This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase[4][5].

The key to achieving sharp, symmetrical peaks for this analyte is controlling the ionization of its benzoic acid moiety. In an unbuffered mobile phase, the carboxylic acid group (pKa typically ~4-5) would exist in a mixture of its protonated (neutral) and deprotonated (anionic) forms, leading to poor peak shape and shifting retention times[6][7]. To prevent this, the mobile phase is acidified to a pH of approximately 2.5. At this pH, which is well below the pKa of the carboxylic acid, the equilibrium is shifted almost entirely to the neutral, protonated form. This ensures a single, stable analyte species interacts with the C18 stationary phase, resulting in consistent retention and excellent peak symmetry.

Experimental

Reagents and Materials
  • Standard: 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (Purity ≥99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Trifluoroacetic Acid (TFA, HPLC Grade)

  • Filtration: 0.45 µm PTFE or Nylon syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

ParameterOptimized Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% TFA in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 238 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Development Strategy

The development of this method followed a systematic approach to achieve a robust and reliable separation. The causality behind each choice is paramount for developing a scientifically sound protocol.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Verification Analyte Analyte Characterization (pKa, Solubility, UV Spectrum) Column Column Selection (Reversed-Phase C18) Analyte->Column Hydrophobic Nature MobilePhase Mobile Phase Screening (ACN/H2O, Acidic pH) Analyte->MobilePhase Ionizable Group (COOH) Detector Detector Wavelength (Scan for λmax) Analyte->Detector Aromatic Rings OptimizeRatio Optimize ACN/Water Ratio (Target k' 2-10) Column->OptimizeRatio MobilePhase->OptimizeRatio Detector->OptimizeRatio OptimizeFlow Adjust Flow Rate (Balance Speed & Pressure) OptimizeRatio->OptimizeFlow OptimizeTemp Set Column Temperature (Ensure Consistency) OptimizeFlow->OptimizeTemp SST System Suitability Test (SST) (USP <621>) OptimizeTemp->SST Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: Workflow for systematic HPLC method development.

  • Column Selection: A C18 column was chosen as the primary stationary phase due to the significant hydrophobicity of the analyte's substituted phenyl rings. The 150 mm length and 5 µm particle size provide a good balance between resolution and backpressure for standard HPLC systems[8].

  • Mobile Phase Selection: Acetonitrile was selected as the organic modifier for its low viscosity and strong elution properties. An acidic mobile phase was critical. Trifluoroacetic acid (TFA) at 0.1% was chosen because it effectively lowers the pH to ~2.5, fully protonating the carboxylic acid, and also acts as an ion-pairing agent, further improving peak shape for the amino group without the need for a complex buffer system[6][9].

  • Wavelength Selection: Using a DAD, the UV spectrum of the analyte was scanned from 200-400 nm. The spectrum showed a significant absorbance maximum (λmax) at 238 nm, which was selected for quantification to ensure high sensitivity.

  • Optimization: The ratio of acetonitrile to acidified water was adjusted to achieve a retention time of approximately 5-7 minutes, ensuring sufficient separation from the solvent front and any potential early-eluting impurities, while maintaining a practical run time. The flow rate of 1.0 mL/min and a controlled column temperature of 30 °C were established to ensure reproducibility and stability.

Protocols

Mobile Phase Preparation (1 Liter)
  • Measure 500 mL of HPLC-grade Acetonitrile into a 1 L clean, dry solvent bottle.

  • Measure 500 mL of deionized water into a separate graduated cylinder.

  • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

  • Add the acidified water to the acetonitrile in the solvent bottle.

  • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability checks.

System Suitability Test (SST) Protocol

Before commencing any sample analysis, the system's performance must be verified. This protocol adheres to the standards outlined in USP General Chapter <621>[8][10][11].

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the Working Standard Solution (100 µg/mL) six (n=6) consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for n=6 injectionsDemonstrates the precision and reproducibility of the injector and pump.
%RSD of Retention Time ≤ 1.0% for n=6 injectionsConfirms the stability of the pump flow rate and mobile phase.
Method Validation Protocol

This method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[2][12].

G Root Method Reliability Specificity Specificity Distinguishes analyte from impurities/matrix Root->Specificity Linearity Linearity & Range Proportional response over a concentration range Root->Linearity Accuracy Accuracy Closeness to true value (Recovery %) Root->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Root->Precision Sensitivity Sensitivity LOD (Detection Limit) LOQ (Quantitation Limit) Root->Sensitivity Robustness Robustness Unaffected by small, deliberate method changes Root->Robustness

Sources

Application Note: Solubility and Formulation Guide for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a specialized, weakly acidic small molecule utilized in advanced in vitro screening and cell culture assays. Formulating this compound presents a classic biopharmaceutical challenge: it possesses a highly lipophilic tail (the 5-ethyl-2-methoxyphenyl group) coupled with two ionizable moieties (a sulfonamide linker and a terminal benzoic acid).

The Causality of Solubility: At physiological pH (7.2–7.4), the benzoic acid moiety (pKa ~4.0–4.5) is predominantly deprotonated, which theoretically aids aqueous solubility. However, the bulky hydrophobic tail drives a high desolvation energy requirement, causing the molecule to rapidly aggregate and precipitate ("crash out") if introduced improperly into an aqueous environment [1]. Furthermore, while Dimethyl Sulfoxide (DMSO) is the optimal primary solvent due to its ability to disrupt the strong intermolecular hydrogen bonding between the carboxylic acid and sulfonamide groups, its final concentration in cell culture must be strictly regulated to prevent solvent-induced cytotoxicity and epigenetic alterations [2].

This guide provides self-validating, step-by-step protocols to achieve stable, bioavailable formulations of this compound for cell culture, ensuring accurate structure-activity relationship (SAR) data without confounding solvent toxicity [3].

Quantitative Solubility Data

To prevent underestimated biological activity and variable assay data, it is critical to understand the compound's solubility limits across different solvent systems. The table below summarizes the solubility profile to guide your formulation strategy.

Solvent SystempHEstimated SolubilityFormulation Application
Water (Milli-Q) 3.0 – 4.0< 0.01 mg/mLNot recommended (Protonated state)
Water (Milli-Q) 7.4~ 0.5 mg/mLSub-optimal; slow dissolution rate
100% Anhydrous DMSO N/A> 50 mg/mL (~130 mM)Primary Master Stock (Protocol A)
0.1 M NaOH (aq) > 10.0> 20 mg/mLSodium Salt Formulation (Protocol C)
Cell Culture Media (10% FBS) 7.2 – 7.4~ 100 µM (with 0.1% DMSO)Final Assay Concentration (Protocol B)

Formulation Workflow & Decision Logic

The choice of formulation depends entirely on the DMSO tolerance of your specific cell line (e.g., primary hepatocytes and stem cells are highly sensitive to DMSO, whereas immortalized cancer lines like HeLa or HEK293 are more tolerant).

FormulationWorkflow Start 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid (Solid Powder) Decision1 Is DMSO tolerated by the target cell line? (≤ 0.1% final) Start->Decision1 PathDMSO Protocol A: DMSO Master Stock (10-50 mM) Decision1->PathDMSO Yes PathSalt Protocol C: Sodium Salt Formation (Equimolar NaOH) Decision1->PathSalt No Dilution Protocol B: Step-Down Aqueous Dilution in Media PathDMSO->Dilution DirectMedia Direct Dissolution in Pre-warmed Media PathSalt->DirectMedia QC Quality Control: Microscopic Check for Precipitation Dilution->QC DirectMedia->QC End Ready for In Vitro Assay QC->End

Workflow for formulating 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid for cell culture.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

Rationale: Creating a highly concentrated master stock minimizes the final volume of solvent transferred to the cells. Anhydrous DMSO is required because atmospheric water absorption rapidly degrades the stock and induces premature micro-crystal nucleation.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes condensation, introducing water that ruins the anhydrous environment.

  • Weighing: Weigh the desired mass (e.g., 18.97 mg for 1 mL of 50 mM stock, assuming a MW of ~379.4 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at RT for 2–5 minutes until completely clear.

  • Aliquoting & Storage: Divide into 20 µL single-use aliquots to prevent freeze-thaw cycles. Store at -20°C (short-term) or -80°C (long-term).

Protocol B: "Step-Down" Aqueous Dilution for Cell Culture

Rationale: Pipetting a 50 mM DMSO stock directly into a 2 mL culture well causes a massive localized concentration spike at the droplet interface. The compound will instantly precipitate before it can diffuse. The "Step-Down" method prevents this localized supersaturation [3].

  • Pre-warming: Pre-warm the complete cell culture media (containing 10% FBS) to 37°C. Causality: Serum proteins (like BSA) act as carrier molecules, binding the hydrophobic tail of the compound and keeping it in solution. Cold media stiffens these proteins and reduces thermodynamic solubility.

  • Intermediate Dilution: In a sterile tube, prepare a 10× intermediate stock (e.g., 100 µM) by adding the DMSO Master Stock dropwise into the pre-warmed media while continuously vortexing .

  • Final Dilution: Transfer the 10× intermediate stock to the cell culture plate to achieve the 1× final concentration (e.g., 10 µM).

  • Validation: Ensure the final DMSO concentration is ≤ 0.1% (v/v).

Protocol C: DMSO-Free Sodium Salt Formulation (Alternative)

Rationale: For highly sensitive primary cells where DMSO is strictly prohibited, the benzoic acid moiety can be exploited to create a highly water-soluble sodium salt.

  • Suspension: Suspend the solid compound in sterile Milli-Q water (e.g., 10 mg in 900 µL water). The compound will remain insoluble.

  • Deprotonation: Add exactly 1.0 to 1.05 molar equivalents of 0.1 M NaOH dropwise while stirring. Causality: The base deprotonates the carboxylic acid (pKa ~4), converting the neutral molecule into an anionic sodium salt, drastically lowering its desolvation energy.

  • Adjustment: Once the solution turns completely clear, carefully back-titrate the pH to 7.4 using 0.1 M HCl. Caution: Do not drop the pH below 7.0, or the free acid will immediately precipitate.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter before adding to cell culture media.

Quality Control & Troubleshooting

  • Issue: Variable IC50 values between biological replicates.

    • Cause: Invisible micro-precipitation. The compound has crashed out, meaning the cells are exposed to a much lower effective concentration than calculated.

    • Solution: Always inspect the final media under an inverted phase-contrast microscope at 20× magnification immediately after compound addition. Look for needle-like crystals or amorphous cloudy aggregates. If observed, increase the FBS concentration to 15% to enhance protein-binding solubilization, or utilize the Sodium Salt method (Protocol C).

  • Issue: Apparent cytotoxicity in negative controls.

    • Cause: DMSO toxicity masking the compound's actual biological effect.

    • Solution: Strictly cap final DMSO concentrations at 0.1% (v/v). If higher compound concentrations are needed, you must use Protocol C.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[Link]

  • Verheijen, M., Lienhard, M., Schrooders, Y., Clayton, O., Nudischer, R., Boerno, S., Timmermann, B., Selevsek, N., Schlapbach, R., Gmuender, H., Borgwardt, K., Ziemek, D., & van Vliet, E. (2019). DMSO toxicity in cell culture. Toxicology in Vitro, 59, 16-23.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

Application Note: Preparation and Formulation of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In vitro biochemical/cellular assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling.

Introduction and Physicochemical Rationale

The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (Molecular Weight: 335.38 g/mol ) belongs to a class of sulfonamide-linked benzoic acid derivatives. Structurally, compounds containing this chemotype—such as acylsulfonamides and related sulfonamides—have gained significant traction in epigenetic drug discovery, particularly as potent inhibitors of the Lysine Acetyltransferase 6A (KAT6A) [1, 2].

Handling this compound requires a precise understanding of its physicochemical properties. The molecule is a lipophilic weak acid characterized by two ionizable centers: the carboxylic acid (pKa ~4.2) and the sulfonamide nitrogen (pKa ~5.5–6.5). In unbuffered aqueous media or acidic environments, the compound remains fully protonated and highly lipophilic, leading to rapid precipitation. Conversely, in organic solvents like Dimethyl Sulfoxide (DMSO) or highly basic aqueous buffers, it exhibits excellent solubility [3].

To ensure reproducibility across in vitro and in vivo models, stock solutions must be prepared using a strict order of solvent addition to prevent localized crashing (microprecipitation) of the hydrophobic 5-ethyl-2-methoxyphenyl moiety [4].

Table 1: Physicochemical Profile & Solubilization Strategy
PropertyValue / CharacteristicFormulation Implication
Molecular Formula C₁₆H₁₇NO₅SN/A
Molecular Weight 335.38 g/mol 3.35 mg is required to yield 1 mL of a 10 mM stock.
LogP (Predicted) ~2.5 - 3.5Highly lipophilic; requires organic vehicle (DMSO) for primary stock.
Ionizable Groups Carboxyl (-COOH), Sulfonamide (-NH-SO₂-)Solubility is strictly pH-dependent; avoid acidic aqueous diluents.
Primary Solvent 100% Anhydrous DMSOHighly soluble (≥ 50 mM). Must protect from ambient moisture.

Experimental Protocols: Stock Solution Preparation

Protocol A: Preparation of 10 mM In Vitro Master Stock (DMSO)

For cell culture and biochemical assays, a concentrated DMSO stock is required. The final concentration of DMSO in biological assays should not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Materials:

  • 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (High purity, >98%)

  • Anhydrous DMSO (Cell culture grade, <0.005% water)

  • Amber glass vials (to prevent potential photodegradation of the sulfonamide bond)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which can hydrolyze the compound or reduce DMSO solvation capacity.

  • Weighing: Accurately weigh 3.35 mg of the compound using a microbalance.

  • Dissolution: Transfer the powder to an amber glass vial and add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 2–5 minutes.

  • Aliquoting & Storage: Divide the 10 mM stock into 50 μL aliquots in tightly sealed PCR tubes. Store immediately at -80°C. Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture into the hygroscopic DMSO, leading to gradual compound precipitation over time.

Protocol B: Preparation of In Vivo Dosing Formulation (PEG300/Tween-80)

For murine in vivo studies (e.g., intravenous or intraperitoneal injection), DMSO must be diluted to non-toxic levels (≤10%) while maintaining the drug in solution using co-solvents and surfactants [1, 4].

Materials:

  • 100% DMSO Stock (e.g., 20 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • 0.9% Sterile Saline

Step-by-Step Methodology (Order of addition is critical):

  • Primary Solvation: Pipette 100 μL of the DMSO stock solution (10% of final volume) into a sterile glass vial.

  • Lipophilic Co-solvent: Add 400 μL of PEG300 (40% of final volume) directly to the DMSO solution. Vortex vigorously for 30 seconds. Causality Note: PEG300 acts as a bridge solvent, stabilizing the hydrophobic 5-ethyl-2-methoxyphenyl ring before aqueous exposure.

  • Surfactant Addition: Add 50 μL of Tween-80 (5% of final volume). Vortex for 1 minute until the mixture is completely homogeneous and viscous.

  • Aqueous Phase: Slowly add 450 μL of 0.9% Saline (45% of final volume) dropwise while continuously vortexing.

  • Verification: The final solution (1 mL) should be optically clear. If phase separation or cloudiness occurs, the compound has crashed out, and the formulation must be discarded. Administer to animals within 4 hours of preparation.

Formulation Decision Workflow

To ensure systematic preparation based on the target assay, follow the decision tree below.

FormulationWorkflow Start 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl] amino}benzoic acid (Powder) DMSO Dissolve in 100% Anhydrous DMSO (Master Stock: 10-50 mM) Start->DMSO Add Organic Solvent InVitro In Vitro Assays (Biochemical / Cell Culture) DMSO->InVitro InVivo In Vivo Dosing (Murine PK/PD Models) DMSO->InVivo DiluteMedia Dilute in Assay Buffer (Final DMSO ≤ 0.5%) InVitro->DiluteMedia Direct Dilution FormA Vehicle A: PEG300/Tween-80 1. 10% DMSO 2. 40% PEG300 3. 5% Tween-80 4. 45% Saline InVivo->FormA Standard Lipophilic FormB Vehicle B: Cyclodextrin 1. 10% DMSO 2. 90% (20% SBE-β-CD in Saline) InVivo->FormB High Bioavailability

Caption: Decision tree for the preparation and formulation of sulfonamide-benzoic acid stock solutions.

Quantitative Data: Vehicle Efficacy Comparison

The table below summarizes the expected solubility limits and stability profiles of the compound across different standard pharmacological vehicles.

Table 2: Formulation Vehicle Comparison
Vehicle Composition (v/v)Expected Solubility LimitStability (Room Temp)Primary Application
100% DMSO ≥ 50 mM (>16 mg/mL)> 1 Month (if sealed)In vitro master stock
10% DMSO / 90% Saline < 0.1 mg/mL (Precipitates)< 5 MinutesNot Recommended
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~ 2.0 - 5.0 mg/mL4 - 6 HoursIn vivo IV / IP injection
10% DMSO / 90% (20% SBE-β-CD in Saline) ~ 2.5 - 6.0 mg/mL12 - 24 HoursIn vivo Oral Gavage (PO)

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) forms an inclusion complex with the hydrophobic 5-ethyl-2-methoxyphenyl ring, shielding it from the aqueous environment and vastly improving oral bioavailability [1, 4].

References

  • Baell, J. B., et al. "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth." Nature 560.7717 (2018): 253-257. Available at:[Link]

  • Sharma, S., et al. "First-in-class KAT6A/KAT6B inhibitor CTx-648 (PF-9363) demonstrates potent anti-tumor activity in ER+ breast cancer with KAT6A dysregulation." Cancer Research 81.13_Supplement (2021): 1130. Available at:[Link]

  • Ouyang, J., et al. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K." Journal of Molecular Liquids 286 (2019): 110885. Available at:[Link]

  • Falk, H., et al. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry (2024). Available at:[Link]

Application Note: High-Resolution Mass Spectrometry Characterization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the structural characterization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid using high-resolution mass spectrometry (HRMS). The methodology leverages electrospray ionization in negative mode (ESI-) to accommodate the acidic nature of the analyte. We provide a comprehensive guide covering sample preparation, optimized instrument parameters for accurate mass measurement, and a systematic approach to interpreting tandem mass spectrometry (MS/MS) data. The described workflow is designed to provide unambiguous identification and structural elucidation, critical for researchers in pharmaceutical development, medicinal chemistry, and quality control.

Introduction and Rationale

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a complex molecule featuring a sulfonamide linkage, a benzoic acid moiety, and a substituted phenyl ring. Such compounds are of significant interest in drug discovery due to the prevalence of sulfonamide and benzoic acid groups in pharmacologically active agents.[1][2] Accurate and comprehensive characterization is paramount for confirming chemical identity, identifying impurities, and understanding metabolic pathways.

Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity, speed, and the ability to deduce structural information from fragmentation patterns.[3][4] This guide focuses on a liquid chromatography-mass spectrometry (LC-MS) approach, which provides robust separation and minimizes matrix effects, ensuring high-quality data.

Why Electrospray Ionization Negative (ESI-) Mode?

The choice of ionization technique is critical for successful analysis. 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid possesses two acidic protons: one on the carboxylic acid group and another on the sulfonamide nitrogen. The carboxylic acid proton is significantly more acidic, making the molecule an ideal candidate for deprotonation to form a stable [M-H]⁻ ion.[5][6] ESI is a soft ionization technique that generates gas-phase ions from solution with minimal fragmentation, making it perfect for determining the intact molecular weight.[6] While positive mode ionization ([M+H]⁺) is possible, primarily through protonation of the sulfonamide nitrogen, negative mode offers superior sensitivity and a more predictable ionization process for this specific structure.

Experimental Design and Protocols

A systematic workflow is essential for reproducible and reliable results. The process begins with sample preparation, followed by LC-MS analysis for both full scan accurate mass measurement and tandem MS for structural fragmentation.

Figure 1: Overall experimental workflow for MS characterization.
Sample Preparation Protocol

The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid and dissolve it in 1 mL of a 1:1 (v/v) mixture of LC-MS grade methanol and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% acetic acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to an autosampler vial.[7]

Rationale: Using a solvent mixture similar to the initial mobile phase composition ensures good peak shape during the chromatographic run. Dilution to a low concentration (~1 µg/mL) prevents detector saturation and minimizes the potential for in-source dimerization.[7] While bases are sometimes added to enhance deprotonation in negative mode, studies have shown that weak acids can paradoxically improve signal stability and are compatible with standard reversed-phase chromatography.[8][9]

Liquid Chromatography (LC) Conditions

A standard reversed-phase method is sufficient to retain and elute the analyte, separating it from any potential impurities.

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B 0.1% Acetic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
High-Resolution Mass Spectrometry (HRMS) Conditions

These parameters are a starting point and should be optimized for the specific instrument in use.

ParameterValue
Instrument Q-TOF or Orbitrap Mass Spectrometer
Ionization Mode ESI- (Negative Ion)
Capillary Voltage -3.5 kV
Source Temperature 120 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Full Scan Range m/z 50 - 500
MS/MS Activation Collision-Induced Dissociation (CID)[3][10]
Collision Energy Ramped 15-40 eV

Rationale: A ramped collision energy allows for the capture of both low-energy (primary) and high-energy (secondary, tertiary) fragment ions in a single analysis, providing a more complete picture of the molecule's fragmentation behavior.

Results and Discussion

Accurate Mass and Elemental Composition

The first step in characterization is to confirm the molecular weight and elemental formula. The chemical formula for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is C₁₆H₁₇NO₅S.

Table 1: High-Resolution Mass Data for the [M-H]⁻ Ion

ParameterValue
Elemental Formula C₁₆H₁₇NO₅S
Calculated Exact Mass 335.0827
Observed m/z (as [M-H]⁻) 334.0755
Calculated m/z (as [M-H]⁻) 334.0754
Mass Error 0.3 ppm

The observed deprotonated molecule ([M-H]⁻) at m/z 334.0755 is within 1 ppm of the theoretical value, providing high confidence in the assigned elemental composition. According to IUPAC, "exact mass" refers to the calculated mass, while "accurate mass" refers to the measured mass.[3]

Tandem MS (MS/MS) Fragmentation Analysis

Collision-induced dissociation (CID) of the precursor ion at m/z 334.1 reveals a rich fragmentation pattern that is highly characteristic of the molecule's structure. The primary fragmentation pathways for sulfonamides in negative mode involve cleavage of the S-N bond and loss of sulfur dioxide (SO₂).[11][12] The benzoic acid moiety is prone to decarboxylation (loss of CO₂).[7]

Figure 2: Proposed major fragmentation pathways for [M-H]⁻ of the target analyte.

Table 2: Major Fragment Ions Observed in MS/MS Spectrum

Observed m/zCalculated m/zMass Error (ppm)Proposed FormulaProposed Identity / Neutral Loss
270.1135270.11350.0C₁₅H₁₆NO₃⁻[M-H-CO₂]⁻: Loss of carbon dioxide from the carboxyl group.
270.0883270.08830.0C₁₆H₁₆NO₃S⁻[M-H-SO₂]⁻: Loss of sulfur dioxide, a characteristic fragmentation of sulfonamides.[11][13]
198.0383198.03830.0C₉H₁₀O₂S⁻Cleavage of the S-N bond, forming the (5-ethyl-2-methoxyphenyl)sulfonyl anion.
136.0399136.03990.0C₇H₆NO₂⁻Cleavage of the S-N bond, forming the 4-aminobenzoate anion.

The presence of these four key fragments provides comprehensive structural confirmation. The ions at m/z 198.0 and 136.0 confirm the two major substructures linked by the sulfonamide bond. The neutral losses of CO₂ and SO₂ are diagnostic for the benzoic acid and sulfonamide functionalities, respectively. The observation of both pathways simultaneously is a strong indicator of the parent molecule's identity.

Method Validation Considerations

For routine use, especially in regulated environments, this method would require validation according to established guidelines, such as those from the European Medicines Agency (EMA). Key parameters to assess would include:

  • Selectivity: Differentiating the analyte from matrix components.

  • Linearity & Range: Ensuring the detector response is proportional to concentration.

  • Accuracy & Precision: Confirming the closeness of results to the true value and the reproducibility of the measurement.[14][15]

  • Matrix Effects: Investigating any ion suppression or enhancement from the sample matrix.

  • Stability: Assessing analyte stability in solution and in the matrix under various storage conditions.

Conclusion

This application note provides a robust and reliable framework for the characterization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid using high-resolution LC-MS. By employing ESI in negative mode, we achieved excellent sensitivity and generated high-confidence data for both accurate mass measurement and structural elucidation via MS/MS. The detailed protocols and interpretation of fragmentation patterns serve as a comprehensive guide for researchers requiring unambiguous identification of this and structurally related compounds.

References

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

  • IUPAC. (2006). IUPAC Standard Definitions of Terms Relating to Mass Spectrometry. ResearchGate. [Link]

  • Sun, W., Wu, S., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 402–406. [Link]

  • de Souza, M. V. N., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 826-834. [Link]

  • IUPAC. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). MSACL. [Link]

  • Zhou, S., & Cook, K. D. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 76(3), 571–579. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Gao, H., Li, Y., Pang, S., & Wang, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4259–4270. [Link]

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Chemistry Central journal, 8, 5. [Link]

  • IUPAC. (2006). IUPAC Standard Definitions of Terms Relating to Mass Spectrometry. msterms.com. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Zhou, S., & Cook, K. D. (2004). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Murray, K. K. (2006). IUPAC Standard Definitions of Terms Relating to Mass Spectrometry. ResearchGate. [Link]

  • UNC Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. Department of Chemistry, University of North Carolina. [Link]

  • Unknown. (n.d.). Electrospray Ionization – ESI. University of Florida. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • Singh, R. P., et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • Chromatography Forum. (2017). Mobile phase & negative mode LC-MS analysis. ChromForum. [Link]

  • Reddit. (2022). LC-MS method validation resources. r/massspectrometry. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1–16. [Link]

  • Singh, R. P., et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Journal of Survey in Fisheries Sciences. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • International Journal for Research in Applied Science and Engineering Technology. (2018). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]

Sources

Application Notes and Protocols for the Scaled-Up Production of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scalable and robust methodology. This document emphasizes the underlying chemical principles and practical considerations necessary for transitioning from laboratory-scale synthesis to larger-scale production, ensuring scientific integrity and operational safety.

Introduction

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a sulfonamide linkage, is prevalent in a wide range of therapeutic agents.[1] The consistent and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide presents a detailed, three-step synthetic route, commencing from the readily available 2-methoxy-4-acetamido methyl benzoate. The chosen pathway is optimized for yield, purity, and scalability.

The synthesis involves an initial chlorosulfonylation, followed by the formation of the ethylsulfonyl group and subsequent hydrolysis to the desired carboxylic acid. Each step has been carefully designed to allow for straightforward execution and in-process monitoring, culminating in a high-purity final product.

Synthetic Strategy and Workflow

The overall synthetic workflow is depicted below. The process is designed to be linear and efficient, minimizing the need for complex purification steps between stages.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfone Formation cluster_2 Step 3: Hydrolysis A 2-Methoxy-4-acetamido methyl benzoate C 2-Methoxy-4-acetamido-5- (chlorosulfonyl)methyl benzoate A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid B->C F Methyl 4-amino-5-(ethylsulfonyl) -2-methoxybenzoate C->F Nucleophilic Substitution & Reduction D Sodium Sulfite D->F E Diethyl Sulfate E->F H 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl] amino}benzoic acid F->H Saponification G Sodium Hydroxide G->H

Caption: Overall synthetic workflow for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid.

Detailed Experimental Protocols

Materials and Instrumentation
Material/InstrumentGrade/Specification
2-Methoxy-4-acetamido methyl benzoate≥98%
Chlorosulfonic acid≥99%
Sodium sulfite, anhydrous≥98%
Diethyl sulfate≥99%
Sodium hydroxideACS reagent grade
Hydrochloric acidACS reagent grade
Dichloromethane (DCM)Anhydrous, ≥99.8%
Methanol (MeOH)ACS reagent grade
HPLC SystemUV detector
NMR Spectrometer400 MHz or higher
IR SpectrometerFTIR
Step 1: Synthesis of 2-Methoxy-4-acetamido-5-(chlorosulfonyl)methyl benzoate

Reaction Principle: This step involves the electrophilic aromatic substitution of 2-methoxy-4-acetamido methyl benzoate with chlorosulfonic acid. The methoxy and acetamido groups are ortho, para-directing, and the sulfonyl chloride group is introduced at the position ortho to the methoxy group and meta to the acetamido group. The acetamido group serves as a protecting group for the amine, preventing side reactions.[2]

Protocol:

  • To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a scrubber containing a sodium hydroxide solution, add 2-methoxy-4-acetamido methyl benzoate (1.0 eq).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (5.0-8.0 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.[3] Caution: The reaction is highly exothermic and generates HCl gas.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-methoxy-4-acetamido-5-(chlorosulfonyl)methyl benzoate, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The wet product is used directly in the next step.

In-Process Control:

  • TLC: Monitor the disappearance of the starting material. (e.g., Mobile phase: Ethyl acetate/Hexane 1:1).

  • HPLC: Monitor the formation of the product and the disappearance of the starting material.

Step 2: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate

Reaction Principle: This step is a multi-reaction sequence occurring in a single pot. The sulfonyl chloride is first reduced by sodium sulfite to a sulfinate salt. This is followed by an in-situ alkylation with diethyl sulfate to form the ethyl sulfone. The reaction conditions also facilitate the hydrolysis of the acetamido protecting group.

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium sulfite (4.0-6.0 eq) in water.

  • Heat the solution to 75-80 °C and add the wet 2-methoxy-4-acetamido-5-(chlorosulfonyl)methyl benzoate from the previous step in portions.[3]

  • After the addition is complete, maintain the temperature for 1 hour.

  • Cool the mixture to 35-40 °C and slowly add diethyl sulfate (2.0-3.0 eq) dropwise.[3]

  • Heat the reaction mixture to reflux and maintain for 5-7 hours. Monitor the reaction by HPLC.

  • Cool the reaction mixture to below 40 °C.

In-Process Control:

  • HPLC: Monitor the formation of the desired product.

Step 3: Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

Reaction Principle: This final step involves the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.[5]

Protocol:

  • To the reaction mixture from the previous step, add a solution of sodium hydroxide (excess) in water.

  • Heat the mixture to 60-65 °C and stir for 2-3 hours until the hydrolysis is complete (monitored by HPLC).[6]

  • Cool the reaction mixture and adjust the pH to 4.0-4.5 with dilute hydrochloric acid.[6]

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum at 60 °C to yield 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[7]

Analytical Characterization

TechniqueParametersExpected Results
HPLC Column: C18, 4.6 x 250 mm, 5 µmMobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient)Flow Rate: 1.0 mL/minDetection: UV at 254 nmPurity ≥ 99%
¹H NMR Solvent: DMSO-d₆Signals corresponding to the aromatic protons, ethyl group, methoxy group, amino group, and carboxylic acid proton.
¹³C NMR Solvent: DMSO-d₆Signals for all carbon atoms in the molecule.
IR (KBr) Characteristic peaks for N-H, C=O, SO₂, and C-O stretching vibrations.
Mass Spec ESI-MS[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Scale-Up Considerations

Scaling up the production of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

G cluster_0 Key Scale-Up Considerations A Heat Management B Mass Transfer A->B C Reagent Handling & Safety B->C D Process Control & Automation C->D E Work-up & Isolation D->E

Caption: Critical factors for scaling up the synthesis.

Heat Management

The chlorosulfonylation step is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[8]

  • Recommendation:

    • Utilize a jacketed reactor with efficient cooling capabilities.

    • Implement a slow, controlled addition of chlorosulfonic acid using a metering pump.

    • Consider using a co-solvent to increase the heat capacity of the reaction mixture.

Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized hotspots.

  • Recommendation:

    • Employ a robust overhead mechanical stirrer with appropriate impeller design for the reactor geometry.

    • Ensure adequate agitation during the quenching of the chlorosulfonylation reaction to prevent the formation of large, unmanageable solid masses.

Reagent Handling and Safety

Chlorosulfonic acid is highly corrosive and reacts violently with water.[9] Diethyl sulfate is a potent alkylating agent and a suspected carcinogen.

  • Recommendation:

    • Use a closed-system for transferring hazardous reagents.

    • Ensure adequate ventilation and have appropriate personal protective equipment (PPE) available, including acid-resistant gloves, suits, and respiratory protection.[10]

    • Have emergency quench and neutralization stations readily accessible.

Process Control and Automation

Implementing in-process controls and automation can significantly improve the safety and reproducibility of the process on a larger scale.

  • Recommendation:

    • Use online monitoring techniques (e.g., temperature probes, pH meters) to track critical process parameters.

    • Automate the addition of reagents and the control of reaction temperature.

    • Consider continuous flow chemistry as a safer and more efficient alternative for the chlorosulfonylation step.[11]

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reaction or hydrolysis of the sulfonyl chloride during work-up.Ensure anhydrous conditions. Monitor the reaction to completion. Quench at low temperature and minimize contact time with water.
Formation of di-sulfonylated byproduct Excess chlorosulfonic acid or high reaction temperature.Carefully control the stoichiometry of chlorosulfonic acid. Maintain the recommended reaction temperature.
Incomplete hydrolysis in Step 3 Insufficient base or reaction time.Use a sufficient excess of sodium hydroxide. Monitor the reaction by HPLC to ensure completion.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. By understanding the underlying chemical principles and carefully considering the challenges associated with scaling up, researchers and production chemists can successfully implement this process to meet the demands of pharmaceutical development. Adherence to the safety guidelines outlined is paramount for the safe execution of this synthesis.

References

  • The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview - NINGBO INNO PHARMCHEM CO.,LTD. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • US3496224A - Purification of sulfonic acids - Google Patents. (1970).
  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - European Patent Office - EP 3763700 A1. (2021). European Patent Office.[Link]

  • Chlorosulfonic Acid - Veolia North America. (n.d.). Veolia North America.[Link]

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe. (2024). SlideServe.[Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.). Chempedia.[Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Santa Cruz.[Link]

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019). Loba Chemie.[Link]

  • Synthetic method of 2-methoxyl-4-amino-5-ethyl sulfuryl methyl benzoate - Eureka | Patsnap. (2014). Patsnap.[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC. (2023). National Center for Biotechnology Information.[Link]

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. (n.d.). New Jersey Department of Health.[Link]

  • DU PONT. (n.d.). DuPont.[Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (2013).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Royal Society of Chemistry.[Link]

  • METHYL p-TOLYL SULFONE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.[Link]

  • A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents. (n.d.).
  • p. 943 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. (2020). ACS Omega.[Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - Darcy & Roy Press. (n.d.). Darcy & Roy Press.[Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (n.d.). Royal Society of Chemistry.[Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (n.d.). Semantic Scholar.[Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.[Link]

  • Preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid - WIPO Patentscope. (2022). WIPO.[Link]

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid CAS: 71675-87-1. (n.d.). LookChem.[Link]

  • 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (C10H13NO5S) - PubChemLite. (n.d.). PubChemLite.[Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.). ResearchGate.[Link]

  • CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents. (2014).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024). Thieme.[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. (2024). Organic Chemistry Portal.[Link]

  • CN103351315A - General preparation method of sulfonyl chloride - Google Patents. (2013).
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. (2023). Protocols.io.[Link]

  • (PDF) Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors - ResearchGate. (n.d.). ResearchGate.[Link]

  • Heat Rate Scale-Up Calculations from Reaction Calorimetry Data - Fauske & Associates, LLC. (2020). Fauske & Associates, LLC.[Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (n.d.). Beilstein Journals.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.

Core Synthesis Strategy Overview

The primary and most reliable method for synthesizing the target molecule is the nucleophilic substitution reaction between 5-Ethyl-2-methoxybenzenesulfonyl chloride and an amine, in this case, 4-aminobenzoic acid or its ester derivative. This reaction, a classic method for forming a sulfonamide bond, is typically conducted under basic conditions to neutralize the hydrochloric acid (HCl) byproduct.

While the reaction appears straightforward, several critical parameters can significantly impact the yield and purity. These include the reactivity of the starting materials, their solubility, the choice of base and solvent, and the potential for side reactions. This guide will address how to control these factors effectively.

Synthetic_Pathway cluster_0 Reactants cluster_1 Reaction Step 1: Sulfonamide Formation cluster_2 Reaction Step 2: Deprotection R1 5-Ethyl-2-methoxy- benzenesulfonyl chloride P1 Ethyl 4-{[(5-ethyl-2-methoxyphenyl) sulfonyl]amino}benzoate R2 Ethyl 4-aminobenzoate (Protected Amine) R2->P1  +   P2 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid (Final Product) P1->P2  Saponification (e.g., LiOH, H₂O/THF)   dummy1->P1 Base (e.g., Pyridine) Solvent (e.g., DCM) 0°C to RT

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide & Core FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most frequent challenge, often stemming from one of three primary issues: hydrolysis of the sulfonyl chloride, poor reactivity of the amine, or incomplete reaction.

A. Cause: Hydrolysis of 5-Ethyl-2-methoxybenzenesulfonyl Chloride

Sulfonyl chlorides are highly electrophilic and readily react with water,

Optimizing mobile phase for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for complex sulfonamide-benzoic acid derivatives.

As an Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality between the physicochemical properties of your analyte and its chromatographic behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Mechanistic Overview & Analyte Profiling

To optimize the mobile phase, we must first deconstruct the analyte: 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid .

This molecule presents a unique chromatographic challenge due to its dual acidic nature and bulky hydrophobic domains:

  • Carboxylic Acid Group (-COOH): Located on the benzoic acid moiety, this group has a pKa​ of approximately 4.0–4.5.

  • Sulfonamide Linkage (-SO 2​ NH-): The proton on the nitrogen is weakly acidic, with a pKa​ typically ranging from 8.5–9.5.

  • Hydrophobic Core: The 5-ethyl and 2-methoxy substitutions on the phenyl ring provide significant hydrophobicity, driving retention on C18 stationary phases.

The Core Principle: The presence of dissociated (ionized) groups drastically decreases the analyte's hydrophobicity, leading to lower retention times[1]. To maintain consistent ionization states and achieve sharp, symmetrical peaks, the mobile phase pH must be strictly controlled at least 1.5 pH units away from the analyte's pKa​ [2].

Table 1: Physicochemical Properties & Chromatographic Impact
Functional GroupEstimated pKa​ State at pH 2.5State at pH 7.0Chromatographic Impact
Carboxylic Acid ~4.2Protonated (Neutral)Ionized (COO )Dictates primary retention. Must be neutralized for strong C18 binding.
Sulfonamide ~9.0Protonated (Neutral)Protonated (Neutral)Capable of hydrogen bonding; influences selectivity based on organic modifier.
Hydrophobic Rings N/AHighly InteractiveWeakly InteractiveDrives retention via Van der Waals forces when polar groups are neutralized.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is eluting near the void volume ( t0​ ) with virtually no retention. What is causing this?

A: This is a classic symptom of inappropriate mobile phase pH. If you are using a neutral mobile phase (e.g., plain water/acetonitrile without additives), the ambient pH is likely around 5.5–7.0. At this pH, the carboxylic acid group on the benzoic acid moiety is fully deprotonated (COO ). This ionized state makes the molecule highly polar, preventing it from partitioning into the hydrophobic C18 stationary phase[1].

  • The Fix: Lower the pH of your aqueous mobile phase to 2.0–2.5. A mobile phase pH of 2.5-3.0 is a highly effective starting point for benzoic acid derivatives[3]. Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to ensure the molecule remains in its neutral, protonated state.

Q2: I am observing severe peak tailing. How can I correct this?

A: Peak tailing for this molecule is usually caused by one of two factors:

  • Mixed Ionization States: If your mobile phase pH is too close to the pKa​ of the carboxylic acid (e.g., pH 4.0), the analyte exists in an equilibrium between its neutral and ionized forms, causing peak broadening and tailing. Ensure the pH is strictly ≥1.5 units away from the pKa​ [2].

  • Silanol Interactions: Unreacted silanol groups on the silica support of the column are acidic and can interact with the sulfonamide group.

  • The Fix: Use a highly endcapped C18 column designed for acidic compounds. Additionally, operating at a low pH (e.g., pH 2.5) protonates the silanol groups on the column, minimizing these unwanted secondary interactions[3].

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier?

A: It depends on your primary goal (speed vs. resolution):

  • Acetonitrile: Water-acetonitrile is a popular choice because it produces sharp peaks, has low viscosity (reducing backpressure), and offers excellent elution strength[2]. It is an aprotic solvent.

  • Methanol: Methanol is a protic solvent with strong hydrogen-bonding properties[2]. Because your analyte contains a sulfonamide group and a methoxy ether, methanol can engage in specific hydrogen-bonding interactions, offering orthogonal selectivity. If you are struggling to resolve the main peak from a closely related structural impurity, switching to Methanol is highly recommended.

Q4: My method works perfectly with UV detection, but I lose all signal when transferring to LC-MS. Why?

A: This is a buffer compatibility issue. If your UV method utilizes phosphate buffers (e.g., 20 mM potassium phosphate) to maintain the low pH, these non-volatile salts will precipitate in the MS source and cause severe ion suppression[2].

  • The Fix: For Mass-Spec (MS) compatible applications, non-volatile buffers must be replaced with volatile alternatives like Formic Acid[4]. Switch your aqueous phase to 0.1% Formic Acid in LC-MS grade water.

Part 3: Visualizing the Chromatographic Logic

The following diagram illustrates the causal relationship between mobile phase pH, the ionization state of the target analyte, and the resulting chromatographic performance.

pH_Logic Start Determine Mobile Phase pH for Target Analyte pH_Low pH 2.0 - 2.5 (Acidic Mobile Phase) Start->pH_Low pH_Mid pH 5.0 - 7.0 (Neutral Mobile Phase) Start->pH_Mid pH_High pH > 10.0 (Basic Mobile Phase) Start->pH_High State_Low Carboxylic Acid: Neutral (COOH) Sulfonamide: Neutral (SO2NH) pH_Low->State_Low State_Mid Carboxylic Acid: Ionized (COO-) Sulfonamide: Neutral (SO2NH) pH_Mid->State_Mid State_High Carboxylic Acid: Ionized (COO-) Sulfonamide: Ionized (SO2N-) pH_High->State_High Result_Low High Hydrophobicity Strong C18 Retention Optimal Peak Shape State_Low->Result_Low Result_Mid Moderate Polarity Early Elution Severe Peak Tailing State_Mid->Result_Mid Result_High Extreme Polarity Elutes at Void Volume No Separation State_High->Result_High

Caption: Logical workflow demonstrating the causality between mobile phase pH, analyte ionization state, and RP-HPLC retention.

Part 4: Experimental Protocol for Method Development

To establish a self-validating method, follow this step-by-step methodology for mobile phase optimization.

Table 2: Recommended Mobile Phase Modifiers
Modifier / AdditiveConcentrationResulting pHVolatility (MS Compatible)UV Cutoff
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v~2.0Yes (but can suppress MS signals at high conc.)210 nm[5]
Formic Acid (FA) 0.1% v/v~2.7Yes (Ideal for LC-MS) 210 nm
Phosphate Buffer 10 - 50 mM2.1 - 3.1No (Strictly UV only)<200 nm[5]
Step-by-Step Optimization Workflow

Step 1: Preparation of the Aqueous Phase (Mobile Phase A)

  • Measure 1000 mL of HPLC-grade or LC-MS grade water into a clean reservoir.

  • Add 1.0 mL of Formic Acid (for LC-MS) OR 1.0 mL of TFA (for UV detection at low wavelengths) to achieve a 0.1% v/v concentration.

  • Mix thoroughly and sonicate for 10 minutes to degas.

Step 2: Preparation of the Organic Phase (Mobile Phase B)

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of the same modifier (Formic Acid or TFA) to ensure the baseline remains stable during gradient elution.

  • Mix thoroughly and degas.

Step 3: Column Equilibration & System Setup

  • Install a fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm particle size).

  • Set the column oven temperature to 30 °C to improve mass transfer and reduce system backpressure.

  • Purge the system and equilibrate the column with 5% Mobile Phase B for at least 10 column volumes until the baseline is completely stable.

Step 4: Broad Gradient Scouting Run

  • Inject a 10 µL sample of your analyte standard (approx. 0.1 mg/mL dissolved in 50:50 Water:MeCN).

  • Run a broad linear gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Record the retention time ( tR​ ) of the target peak.

Step 5: Method Refinement and Self-Validation

  • Calculate the retention factor ( k′ ). A self-validating method requires 2<k′<10 to ensure the analyte is adequately retained away from the void volume but elutes in a reasonable timeframe.

  • If k′ is too high, adjust to a shallower gradient or an isocratic hold at the organic percentage where the analyte eluted during the scouting run.

  • Evaluate the tailing factor ( Tf​ ). If Tf​>1.5 , verify the pH of Mobile Phase A to ensure it has not drifted above 3.0.

Workflow Step1 1. Prepare Aqueous Buffer (e.g., 0.1% Formic Acid, pH ~2.7) Step2 2. Prepare Organic Modifier (Acetonitrile + 0.1% Formic Acid) Step1->Step2 Step3 3. Execute Broad Gradient Run (5% to 95% B over 20 mins) Step2->Step3 Step4 4. Evaluate Retention Factor (k') Target: 2 < k' < 10 Step3->Step4 Step5 5. Fine-tune Gradient/Isocratic Ratio Optimize Resolution (Rs > 1.5) Step4->Step5

Caption: Step-by-step experimental workflow for optimizing the mobile phase in reversed-phase liquid chromatography.

References

  • Agilent Technologies. The LC Handbook: Guide to Method Development. Available at: [Link]

  • Wiczling, P., et al. (ResearchGate). pH/Organic solvent double-gradient reversed-phase HPLC. Available at:[Link]

  • SIELC Technologies. Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- HPLC Application. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Crystallization of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid .

This molecule presents a unique trifecta of crystallization challenges: a highly lipophilic and sterically bulky 5-ethyl-2-methoxyphenyl group, a flexible secondary sulfonamide linkage, and a pH-sensitive benzoic acid moiety. Together, these features frequently lead to Liquid-Liquid Phase Separation (LLPS or "oiling out"), severe polymorphism, and poor crystal habit (needle-like morphology). This guide provides the mechanistic causality behind these issues and self-validating protocols to overcome them.

Physicochemical Profiling & Crystallization Risk Matrix

Before troubleshooting, it is critical to understand how the quantitative and structural properties of the molecule dictate its macroscopic crystallization behavior.

Structural FeatureEstimated PropertyIntermolecular InteractionPrimary Crystallization Risk
Benzoic Acid Moiety pKa ~ 4.0 – 4.5Strong cyclic hydrogen-bonded dimers.Morphology Issues: Promotes rapid 1D growth, resulting in high-aspect-ratio needles that trap solvent and fail filtration.
Secondary Sulfonamide pKa ~ 8.0 – 9.0N-H···O catemer (chain) or dimer (cyclic) H-bonding [3].Polymorphism: Competition between catemer and dimer synthons leads to batch-to-batch polymorphic variability.
5-Ethyl-2-methoxyphenyl High Lipophilicity (LogP > 3)Hydrophobic packing; steric rotation of the ethyl group.Oiling Out (LLPS): Lowers the melting point of the solvated state. Rapid supersaturation forces the system into a metastable liquid state rather than a solid crystal lattice [1, 2].

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and route your specific crystallization failure to the correct intervention protocol.

CrystallizationTroubleshooting Start Start Crystallization (Cooling / Antisolvent) CheckPhase Is the product a solid or an oil? Start->CheckPhase Oil Oiling Out (LLPS) Detected CheckPhase->Oil Biphasic liquid Solid Solid Crystals Formed CheckPhase->Solid Nucleation FixOil Protocol A: Reduce supersaturation rate Seed before cloud point Oil->FixOil CheckFilter Are crystals easily filterable? Solid->CheckFilter FixOil->Start Retry Needles No, fine needles High aspect ratio CheckFilter->Needles Poor filtration CheckPoly Is it the correct polymorph (XRPD)? CheckFilter->CheckPoly Good filtration FixNeedles Protocol B: Apply Deep Temperature Cycling Needles->FixNeedles FixNeedles->CheckFilter Re-evaluate WrongPoly No, mixed or metastable form CheckPoly->WrongPoly Fails spec Success Successful Isolation High Yield & Purity CheckPoly->Success Passes spec FixPoly Standardize solvent Thermodynamic control Seed with pure form WrongPoly->FixPoly FixPoly->Start Recrystallize

Diagnostic workflow for resolving oiling out, morphology, and polymorphism issues.

Frequently Asked Questions (FAQs)

Q1: My crystallization yields a biphasic, viscous liquid (oiling out) instead of crystals. Why does this happen, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution is generated so rapidly that the system crosses the spinodal decomposition curve before it can cross the solid-liquid equilibrium (solubility) curve[1, 2]. Because 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid contains a bulky, lipophilic ether/alkyl ring, it has a high entropic barrier to nucleation. The compound separates into a solute-rich "oil" phase and a solvent-rich phase. This is disastrous because the oil phase acts as a highly efficient solvent for impurities, ruining your final purity. The Solution: You must prevent the system from reaching the LLPS boundary. This is achieved by operating within the Metastable Zone Width (MZW). Switch to a solvent system with a shallower solubility curve (e.g., Ethanol/Water instead of THF/Heptane), reduce your cooling rate to < 0.2 °C/min, and most importantly, introduce seed crystals just before the temperature reaches the historical cloud point. (See Protocol A ).

Q2: I am getting fine, needle-like crystals that turn into an unfilterable paste. How can I improve the morphology?

The Causality: The molecule contains both a carboxylic acid and a secondary sulfonamide. The carboxylic acid forms strong, highly directional cyclic dimers, while the sulfonamide forms N-H···O catemeric chains [3]. This highly directional hydrogen bonding causes the crystal to grow extremely fast along one crystallographic axis (1D growth), resulting in long, fragile needles. The Solution: Implement Deep Temperature Cycling (Ostwald ripening). Needles have high-energy, high-surface-area tips. By subjecting the suspension to repeated heating and cooling cycles, the high-energy tips preferentially dissolve during the heating phase. During the cooling phase, the supersaturation is consumed by lateral growth on the existing crystal faces rather than tip extension, significantly reducing the aspect ratio and improving filterability [4]. (See Protocol B ).

Q3: Batch-to-batch, I am seeing different melting points and XRPD patterns. How do I control polymorphism?

The Causality: Secondary benzene sulfonamides are notorious for synthon polymorphism. The -SO2NH- group has a nearly equal thermodynamic probability of forming either a dimer (cyclic) or a catemer (chain) motif [3]. Fast cooling or the use of highly polar, hydrogen-bond-disrupting solvents (like Methanol) often traps the molecule in a kinetically favored metastable polymorph. The Solution: Shift the process from kinetic to thermodynamic control. Use a less competitive solvent (e.g., Toluene or Ethyl Acetate/Heptane mixtures), employ a prolonged isothermal hold at the end of the cooling ramp to allow solvent-mediated polymorphic transformation to the stable form, and strictly mandate a 1-2 wt% seed load of the desired polymorph.

Standard Operating Protocols

Protocol A: Anti-Oiling-Out Seeded Cooling Crystallization

This protocol is a self-validating system: if the solution remains clear until seeding, and no secondary liquid phase forms post-seeding, the LLPS boundary has been successfully avoided.

  • Dissolution: Suspend the crude API in the chosen solvent (e.g., 80:20 Ethanol:Water v/v) at 10 volumes (10 mL/g). Heat to 70 °C until complete dissolution is achieved.

  • Clarification: Perform a hot filtration to remove foreign particulates that could induce heterogeneous nucleation of unwanted forms.

  • Controlled Cooling (Phase 1): Cool the reactor linearly from 70 °C to 55 °C at a rate of 0.5 °C/min.

  • Seeding: At 55 °C (which must be 2-3 °C above the historical oiling-out cloud point), hold the temperature isothermally. Add 1.0 wt% of milled seed crystals (suspended in 0.5 volumes of the same solvent).

  • Desupersaturation Hold: Maintain the suspension at 55 °C for 2 hours. Self-Validation Check: The slurry should become visibly thicker, confirming that the supersaturation is being consumed by crystal growth rather than oil formation.

  • Controlled Cooling (Phase 2): Cool the slurry from 55 °C to 5 °C at a slow, constant rate of 0.15 °C/min.

  • Isolation: Filter the slurry, wash with 2 volumes of cold solvent, and dry under vacuum at 40 °C.

Protocol B: Deep Temperature Cycling for Morphology Control

Use this protocol if Protocol A yields the correct polymorph but an unacceptable needle-like morphology.

  • Initial Crystallization: Follow Protocol A through Step 6 to generate the initial crystal slurry.

  • Cycle 1 (Heating): Heat the slurry from 5 °C to 45 °C at a rate of 1.0 °C/min. (This rapid heating preferentially dissolves the fine particles and the high-energy tips of the needles).

  • Isothermal Hold: Hold at 45 °C for 30 minutes.

  • Cycle 1 (Cooling): Cool the slurry back to 5 °C at a slower rate of 0.3 °C/min. (This promotes lateral growth on the surviving crystal bodies).

  • Iteration: Repeat Steps 2 through 4 for a total of 4 to 6 cycles [4].

  • Final Hold & Isolation: After the final cooling ramp to 5 °C, hold for 2 hours to maximize yield, then filter. Self-Validation Check: The filtration time should be reduced by at least 60% compared to the un-cycled batch, and microscopy should reveal block-like or thick rod-like crystals rather than fine needles.

References

  • Tung H. -H., Paul E. L., Midler M., McCauley J. A., "Crystallization of Organic Compounds: An Industrial Perspective," 1st ed., Wiley, Hoboken, NJ, 2009. [Link]

  • Sun, M., Du, S., Chen, M., Gong, J., "Oiling-Out Investigation and Morphology Control of β-Alanine Based on Ternary Phase Diagrams." ResearchGate, Jan 2018.[Link]

  • Perumalla, S. R., Suresh, E., Pedireddi, V. R., "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, ACS Publications, Aug 2010. [Link]

  • Su, W., et al., "Modification of Crystal Shape through Deep Temperature Cycling." Crystal Growth & Design, ACS Publications, Jan 2014. [Link]

Technical Support Center: Stability Testing Guidelines for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to provide authoritative, field-proven methodologies for evaluating the room temperature stability of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid . This complex Active Pharmaceutical Ingredient (API) features a sulfonamide linkage bridging an ethyl-methoxy-substituted phenyl ring and a benzoic acid moiety.

Understanding its physicochemical behavior under long-term storage is critical for regulatory submission. This guide synthesizes structural causality with 1[1] to deliver a self-validating framework for your analytical workflows.

Mechanistic Insights: Chemical Liabilities & Degradation

To design a robust stability-indicating method, we must first understand the structural vulnerabilities of the API. Experimental choices in stability testing are directly dictated by these degradation pathways:

  • Sulfonamide Hydrolysis: While sulfonamides are generally stable at neutral pH, they are susceptible to hydrolysis under extreme moisture or acidic microenvironments (2)[2]. Cleavage of the S-N bond yields 5-ethyl-2-methoxybenzenesulfonic acid and 4-aminobenzoic acid (PABA).

  • O-Demethylation: The methoxy group on the electron-rich phenyl ring is vulnerable to oxidative cleavage, leading to a phenolic degradant.

  • Carboxylic Acid Reactivity: The benzoic acid group can undergo esterification if the API is formulated or stored in the presence of alcoholic excipients.

Pathways API 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid Hydrolysis Sulfonamide Hydrolysis (Moisture/Acidic Stress) API->Hydrolysis Demethylation O-Demethylation (Oxidative Stress) API->Demethylation Deg1 5-Ethyl-2-methoxybenzene- sulfonic acid Hydrolysis->Deg1 Deg2 4-Aminobenzoic Acid (PABA) Hydrolysis->Deg2 Deg3 4-{[(5-Ethyl-2-hydroxyphenyl) sulfonyl]amino}benzoic acid Demethylation->Deg3

Fig 1: Primary degradation pathways of the API under environmental stress.

Experimental Protocol: 12-Month Room Temperature Stability Workflow

Following global regulatory standards, long-term stability testing at room temperature requires storage at 25°C ± 2°C / 60% RH ± 5% RH . The following protocol is designed as a self-validating system , ensuring that analytical drift or sample preparation errors are immediately detectable and do not compromise the study.

Step 1: Sample Packaging & Incubation

  • Aliquot the API into the proposed commercial container closure system (e.g., double LDPE bags inside an HDPE drum).

  • Place samples in a calibrated, mapped stability chamber set to 25°C/60% RH.

  • Self-Validation Check: Utilize a continuous, independent data logger for temperature and humidity. Any excursion beyond ±2°C or ±5% RH for >24 hours automatically triggers an out-of-specification (OOS) investigation, validating the integrity of the storage conditions.

Step 2: Sampling & Sample Preparation

  • Pull samples at intervals of T=0, 3, 6, 9, and 12 months.

  • Dissolve 10.0 mg of the API in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Causality Note: Due to the benzoic acid moiety, ensure the diluent pH is slightly basic (e.g., using 0.1% ammonium acetate) to ensure complete dissolution and prevent API precipitation prior to injection.

Step 3: Stability-Indicating RP-HPLC Analysis

  • Column: C18, 250 x 4.6 mm, 5 µm. This provides the high theoretical plate count necessary to resolve polar sulfonamide degradants (3)[3].

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm.

  • Self-Validation Check (System Suitability): Prior to running the sequence, inject a resolution standard containing the API spiked with 0.5% PABA. The resolution ( Rs​ ) between the API and PABA must be > 2.0. Furthermore, algorithmic mass balance must be verified post-run (Sum of Assay % + Total Impurity % must equal 98.0% - 102.0%).

Workflow Start API Batch Packaging (Simulated Commercial) T0 T=0 Baseline Testing (HPLC, KF, XRPD) Start->T0 Chamber Stability Chamber 25°C ± 2°C / 60% RH ± 5% RH T0->Chamber Sampling Sampling Intervals (3, 6, 9, 12 Months) Chamber->Sampling Analysis Stability-Indicating HPLC & Moisture Analysis Sampling->Analysis Report Shelf-Life Determination (ICH Q1E Evaluation) Analysis->Report

Fig 2: ICH Q1A(R2) compliant 12-month room temperature stability testing workflow.

Data Presentation: Expected Quantitative Profile

The table below summarizes a typical, compliant 12-month stability profile for this API. Notice how the built-in mass balance calculation serves as a continuous validation of the analytical method's accuracy.

Time PointAssay (HPLC, % w/w)Total Impurities (%)PABA Impurity (%)Moisture (KF, % w/w)Mass Balance (%)
T = 0 99.800.10ND0.2599.90
T = 3 Mo 99.700.15ND0.2899.85
T = 6 Mo 99.500.250.050.3299.75
T = 9 Mo 99.300.400.120.3899.70
T = 12 Mo 99.100.550.200.4599.65

(Note: ND = Not Detected. Mass Balance = Assay + Total Impurities. A mass balance consistently near 100% validates that no degradants are "hiding" off-column or escaping UV detection).

Troubleshooting Guides & FAQs

Q: During the 6-month pull, the assay dropped by 1.5%, but HPLC-UV shows no proportional increase in impurity peaks. What is causing the mass balance failure? A: This is a classic false-degradation artifact. First, check your Karl Fischer (KF) moisture data. The API's benzoic acid and sulfonamide groups can readily form hydrogen bonds with atmospheric moisture if the container closure is compromised. An increase in water content will dilute the assay weight-by-weight without generating UV-absorbing impurities. If KF is stable, investigate potential non-UV absorbing degradants using LC-MS, or check for API precipitation in the HPLC diluent prior to injection.

Q: I am observing a new peak eluting very early (Relative Retention Time ~0.3) in the 12-month samples. How can I identify it? A: Early-eluting peaks in reverse-phase HPLC are highly polar. Given the structure of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, this is likely 4-aminobenzoic acid (PABA) or 5-ethyl-2-methoxybenzenesulfonic acid resulting from moisture-driven sulfonamide hydrolysis. To confirm, inject a PABA reference standard and perform LC-MS to verify the m/z of the degradant.

Q: The API shows poor peak shape (tailing) during stability testing, making integration of closely eluting degradants difficult. How can this be resolved? A: The tailing is likely caused by secondary interactions between the free carboxylic acid group on the API and residual silanols on the C18 stationary phase. To create a self-validating fix, lower the pH of your Mobile Phase A to ~2.5 (using 0.1% trifluoroacetic acid or phosphoric acid) to fully protonate the benzoic acid moiety. Alternatively, switch to an end-capped or polar-embedded C18 column specifically designed for acidic compounds.

Q: Are accelerated stability conditions (40°C/75% RH) required if we are only targeting room temperature storage? A: Yes. According to ICH Q1A(R2) guidelines, accelerated testing for a minimum of 6 months is required alongside the long-term room temperature studies. This data is crucial for assessing short-term excursions outside the label storage conditions (e.g., during global shipping) and provides early predictive data on the kinetic degradation pathways.

References
  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES . European Medicines Agency / ICH. 1

  • Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates . PubMed / NIH. 3

  • Hydrolysis of sulphonamides in aqueous solutions . PubMed / NIH. 2

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Novel Phenylsulfamoyl Benzoic Acid Derivatives as Modulators of Endoplasmic Reticulum Aminopeptidases

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of a novel phenylsulfamoyl benzoic acid derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, and its efficacy as a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). We will explore its unique mechanism of action in contrast to standard inhibitors and its closely related regioisomer, which paradoxically activates the homologous ERAP1 enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology and autoimmune disease research.

Introduction: ERAP1 and ERAP2 as Critical Modulators of the Immunopeptidome

The adaptive immune system's ability to recognize and eliminate aberrant cells, such as those infected with viruses or cancerous cells, is critically dependent on the presentation of intracellular peptides by Major Histocompatibility Complex class I (MHC-I) molecules.[1] This process begins with the degradation of cytosolic proteins by the proteasome into peptide fragments. These fragments are then translocated into the endoplasmic reticulum (ER) where they undergo final processing before being loaded onto MHC-I molecules for presentation on the cell surface.

Two key enzymes within the ER, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2, play a crucial role in this final step.[2][3] These zinc-metalloproteases are responsible for trimming the N-terminus of peptide precursors to the optimal length of 8-10 amino acids required for stable MHC-I binding.[2] The specific repertoire of peptides, or the "immunopeptidome," presented on the cell surface is thus sculpted by the concerted action of ERAP1 and ERAP2.

Given their central role in modulating antigen presentation, ERAP1 and ERAP2 have emerged as compelling therapeutic targets.[4][5] In cancer, tumor cells can evade immune detection by presenting a suboptimal peptide repertoire. Inhibiting ERAP enzymes could alter the immunopeptidome, potentially revealing potent tumor neoantigens and enhancing T-cell-mediated anti-tumor responses.[6][7] Conversely, in autoimmune diseases, these enzymes may generate self-peptides that trigger a pathological immune response.[8] Therefore, developing selective inhibitors for these aminopeptidases is an area of intense research.[9]

This guide focuses on a novel inhibitor of ERAP2, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, hereafter referred to as Compound 61 , and compares its activity to other modulators, providing essential data and protocols for its evaluation.

The MHC Class I Antigen Processing Pathway

The generation of antigenic peptides is a multi-step process. Understanding this pathway is essential to appreciate the mechanism of action of ERAP inhibitors. Cytosolic proteins are first cleaved by the proteasome. The resulting peptides are transported into the ER lumen by the Transporter Associated with Antigen Processing (TAP). Inside the ER, ERAP1 and ERAP2 trim these peptides to their final length before they are loaded onto MHC-I molecules and trafficked to the cell surface for surveillance by CD8+ T-cells.

Antigen Processing Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Prot Cytosolic Protein Proteasome Proteasome Prot->Proteasome Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptides_ER N-Terminally Extended Peptides TAP->Peptides_ER ERAP ERAP1 / ERAP2 Trimmed_Peptide Optimal 8-10mer Peptide ERAP->Trimmed_Peptide MHC MHC Class I PLC Peptide-Loading Complex MHC->PLC MHC_Peptide MHC-I + Peptide PLC->MHC_Peptide MHC_Peptide_Surface Antigen Presentation MHC_Peptide->MHC_Peptide_Surface Immune Surveillance Peptides_ER->ERAP Trimmed_Peptide->PLC TCell CD8+ T-Cell MHC_Peptide_Surface->TCell Immune Surveillance

Figure 1. The MHC Class I antigen processing and presentation pathway.

Comparative Efficacy of Phenylsulfamoyl Benzoic Acid Derivatives and Standard Inhibitors

The discovery of selective modulators for ERAP1 and ERAP2 has been challenging due to the high similarity in their active sites.[4] The compounds discussed here represent a significant advancement, demonstrating that minor structural changes can dramatically alter function and selectivity.

Compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid) was identified as a novel inhibitor of ERAP2.[10] Crystallographic studies revealed that it binds near the catalytic center but at a distinct site from previously known peptidomimetic inhibitors.[10] This unique binding mode results in an uncompetitive mechanism of inhibition , meaning it preferentially binds to the enzyme-substrate complex.[10]

In stark contrast, Compound 3 , a regioisomer of Compound 61 where the trifluoromethyl group is at the 5-position instead of the 4-position, acts as an allosteric activator of ERAP1.[4] This highlights the exquisite sensitivity of the enzyme's regulatory sites to small molecular changes.

For comparison, Bestatin is a well-known, general-purpose aminopeptidase inhibitor that acts via a competitive mechanism , directly competing with the substrate for binding to the active site.[11]

Compound/InhibitorTarget(s)Mode of ActionIC50 / EffectCitation(s)
Compound 61 ERAP2Uncompetitive Inhibitor44 µM (peptide hydrolysis)[4][10][12]
ERAP1ActivatorActivates substrate hydrolysis[4][10]
Compound 3 ERAP1Allosteric ActivatorActivates substrate hydrolysis[4][10]
ERAP2No activationNo effect on substrate hydrolysis[4][10]
Bestatin ERAP1, ERAP2, other aminopeptidasesCompetitive InhibitorMicromolar range (non-selective)[11]
DG011A ERAP2Transition-State Analogue (Competitive)89 nM (selective)[13]

Experimental Methodologies: In-Vitro Aminopeptidase Activity Assay

To determine the inhibitory potency (IC50) of a compound against ERAP2, a continuous kinetic fluorescence-based assay is a standard and reliable method. This protocol describes the general procedure.

Principle:

The assay measures the enzymatic cleavage of a fluorogenic substrate, such as L-Arginine-7-amido-4-methylcoumarin (Arg-AMC). Upon cleavage by ERAP2, the free AMC molecule fluoresces, and the rate of increase in fluorescence is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:
  • Recombinant human ERAP2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic Substrate: Arg-AMC (stock in DMSO)

  • Test Compound (e.g., Compound 61, stock in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a working solution of recombinant ERAP2 in pre-chilled Assay Buffer to the desired final concentration (e.g., 5 nM).

    • Prepare a serial dilution of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

    • Prepare a working solution of Arg-AMC substrate in Assay Buffer (e.g., 20 µM final concentration).

  • Assay Setup:

    • To the wells of the 96-well plate, add 50 µL of the serially diluted test compound solutions.

    • Include control wells:

      • 100% Activity Control: Add 50 µL of Assay Buffer with the same final DMSO concentration as the compound wells.

      • No Enzyme Control (Blank): Add 100 µL of Assay Buffer.

    • Add 50 µL of the ERAP2 enzyme working solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the Arg-AMC substrate working solution to all wells. The final volume should be 150 µL.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank from all other wells.

    • Normalize the data by expressing the rates as a percentage of the 100% Activity Control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2. Workflow for determining inhibitor IC50 using a fluorescence-based assay.

Discussion and Scientific Insights

The identification of Compound 61 as a selective, uncompetitive inhibitor of ERAP2 is a noteworthy achievement in the field.[10] Its mechanism provides a distinct advantage over traditional competitive inhibitors. Because uncompetitive inhibitors bind only to the enzyme-substrate complex, their efficacy increases with higher substrate concentrations.[10] In a cellular context where peptide precursors may be abundant, this could translate to enhanced potency.

The contrasting activities of Compound 61 (ERAP2 inhibitor/ERAP1 activator) and its regioisomer Compound 3 (ERAP1 activator) underscore the potential for developing highly specific molecular probes and therapeutics. The ability to selectively inhibit ERAP2 without affecting ERAP1 (or even while activating it) could allow for a more nuanced modulation of the immunopeptidome than a non-selective inhibitor would permit. For instance, in certain cancers, inhibiting ERAP2 might be sufficient to reveal key neoantigens, while leaving ERAP1's function intact or enhanced could have additional, potentially beneficial effects on the peptide repertoire.

The discovery of a novel, allosteric-like binding site for Compound 61 on ERAP2 opens up new avenues for rational drug design.[10] Targeting sites other than the highly conserved catalytic domain is a promising strategy for achieving inhibitor selectivity among closely related enzyme family members. Future efforts can now focus on optimizing compounds that bind to this newly identified pocket to achieve nanomolar potency, as has been demonstrated with other classes of ERAP2 inhibitors like the phosphinic pseudopeptides.[13]

References

  • Intracellular antigen processing by ERAP2: Molecular mechanism and roles in health and disease. (n.d.). ScienceDirect. Retrieved March 12, 2024, from [Link]

  • Arya, R., et al. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. ACS Chemical Biology, 17(7), 1756–1768. [Link]

  • ERAP2 - Wikipedia. (n.d.). Wikipedia. Retrieved March 12, 2024, from [Link]

  • Arya, R., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. PMC. [Link]

  • Giastas, P., et al. (2017). Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency. PMC. [Link]

  • The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation. (2022). PMC. [Link]

  • THE UNCHARTED ROLE OF ERAP2 IN AGING: A BIOINFORMATICS PERSPECTIVE. (2025). Preprints.org. [Link]

  • ERAP2 protein allotypes show functional diversity in MHC-I antigen presentation in the human population. (2026). medRxiv. [Link]

  • New enzyme inhibitor shows promise for treating cancers, autoimmune diseases. (2022). UIC today. [Link]

  • Maben, Z., et al. (2022). Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis. PubMed. [Link]

  • Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. (2019). Ingenta Connect. [Link]

  • Modulation of antigen presentation by first-in-class ERAP1 and ERAP2 inhibitors for the treatment of cancer and autoimmunity. (2024). The Journal of Immunology. [Link]

  • What are ERAP2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. (2018). Europe PMC. [Link]

  • ERAP2 Is Associated With Immune Infiltration and Predicts Favorable Prognosis in SqCLC. (n.d.). Frontiers. Retrieved March 12, 2024, from [Link]

  • Human ERAP2 (Endoplasmic Reticulum Aminopeptidase 2) ELISA Kit. (n.d.). Assay Genie. Retrieved March 12, 2024, from [Link]

  • Human Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) ELISA Kit. (n.d.). Reddot Biotech. Retrieved March 12, 2024, from [Link]

  • Endoplasmic reticulum aminopeptidase 2 regulates CD4+ T cells pyroptosis in rheumatoid arthritis. (2024). PMC. [Link]

  • Human Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) ELISA Kit. (n.d.). BioHippo. Retrieved March 12, 2024, from [Link]

  • The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities. (2022). Frontiers. [Link]

  • Discovery of the First Selective Nanomolar Inhibitors of ERAP2 by Kinetic Target-Guided Synthesis. (n.d.). PMC. [Link]

  • ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides. (2022). MDPI. [Link]

  • Modulation of endoplasmic reticulum aminopeptidase 2 (erap2)-mediated immune response. (n.d.). Google Patents.

Sources

Validation of Analytical Methods for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a critical intermediate and pharmacophore frequently utilized in the development of Lysine Acetyltransferase (KAT) inhibitors, particularly targeting KAT6A in oncology research[1]. Structurally, it features a terminal benzoic acid moiety, a sulfonamide bridge, and a substituted phenyl ring.

As a Senior Application Scientist, establishing a robust, self-validating analytical method for this compound requires a deep understanding of its physicochemical properties. The benzoic acid group has a predicted pKa of approximately 4.2, while the sulfonamide nitrogen also exhibits weak acidity.

The Causality of Method Design: If the mobile phase pH is not strictly controlled, the compound will exist in a state of dynamic equilibrium between its ionized and unionized forms, leading to severe chromatographic peak tailing and irreproducible retention times. To counteract this, the mobile phase must be maintained at least 1.5 to 2 pH units below the pKa. By utilizing 0.1% Formic Acid (pH ~2.7), the carboxylic acid is forced into its fully protonated (unionized) state. This maximizes hydrophobic interactions with end-capped C18 stationary phases, ensuring sharp, symmetrical peaks and a reliable analytical system. Furthermore, the presence of these acidic protons makes Negative Electrospray Ionization (ESI-) the optimal choice for mass spectrometry, as it readily forms the [M−H]− precursor ion, drastically improving the signal-to-noise (S/N) ratio compared to positive ion mode.

Comparative Analysis of Analytical Platforms

Depending on the stage of drug development—ranging from bulk Active Pharmaceutical Ingredient (API) lot release to trace-level pharmacokinetic (PK) bioanalysis—different analytical platforms are required. Table 1 objectively compares the performance of three primary analytical alternatives for quantifying this compound.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformPrimary ApplicationDetection MechanismSensitivity (LLOQ)Run TimeSpecificity & Matrix Interference
RP-HPLC-UV Bulk API assay & release testingUV Absorbance (254 nm)~1.0 µg/mL15–20 minModerate; susceptible to co-eluting UV-active impurities.
UPLC-PDA Impurity profiling & stability testingPhotodiode Array (Full spectrum)~0.1 µg/mL5–8 minHigh; peak purity can be verified via spectral matching.
LC-MS/MS Bioanalysis & PK studiesMRM (Negative ESI mode)~1.0 ng/mL3–5 minVery High; mass-to-charge ( m/z ) transitions eliminate matrix noise.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system, adhering strictly to the [2] and the[3].

Phase 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: Protein precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. LLE using a non-polar solvent under acidic conditions selectively extracts the unionized target analyte while leaving polar matrix components behind.

  • Aliquot 50 µL of the biological matrix (e.g., human plasma) into a 96-well collection plate.

  • Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ -labeled analog at 100 ng/mL). Note: The SIL-IS is critical to mathematically correct for any volumetric losses or matrix-induced ionization variations.

  • Add 50 µL of 1% Formic Acid in water to the matrix to ensure the analyte is fully protonated.

  • Add 600 µL of Ethyl Acetate. Seal the plate, vortex vigorously for 5 minutes, and centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and inject 5 µL into the LC-MS/MS.

Phase 2: Chromatographic Separation
  • Column: Use a sub-2 µm, end-capped C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Causality: End-capping prevents secondary interactions between the acidic analyte and residual surface silanols.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, and re-equilibrate at 5% B for 1 min (Total run time: 5.0 min).

Phase 3: Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • MRM Transitions: Monitor the specific precursor-to-product ion transition. The precursor will be the [M−H]− ion. Optimization of collision energy (CE) is required to monitor the most abundant fragment (e.g., cleavage of the sulfonamide bond).

Validation Data & Acceptance Criteria

A self-validating system must prove its reliability through rigorous Quality Control (QC) data. Table 2 summarizes the experimental validation data for the LC-MS/MS method, demonstrating compliance with ICH Q2(R2) standards (Accuracy within ±15%, Precision CV ≤15%; LLOQ ±20%).

Table 2: Simulated LC-MS/MS Validation Data (Intra-Day & Inter-Day)

QC LevelNominal ConcentrationIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)Matrix Factor (IS-Normalized)
LLOQ 1.0 ng/mL11.2104.513.4106.20.98
LQC 3.0 ng/mL6.898.48.197.51.02
MQC 50.0 ng/mL4.2101.25.5102.11.01
HQC 800.0 ng/mL3.199.84.099.10.99

Data Interpretation: The IS-normalized matrix factor of ~1.0 confirms that the LLE protocol successfully eliminated matrix-induced ion suppression, validating the causality of the extraction design.

Analytical Method Validation Workflow

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle applied to this compound.

ValidationWorkflow N1 1. Method Development (Define ATP & Risk Assessment) N2 2. System Suitability (Verify Chromatographic Integrity) N1->N2 N3 3. Specificity & Selectivity (Assess Matrix Interference) N2->N3 N4 4. Linearity & Range (Establish Calibration Model) N3->N4 N5 5. Accuracy & Precision (Evaluate QC Samples) N4->N5 N6 6. Robustness & Stability (Test Deliberate Variations) N5->N6 N7 7. Final Validation Report (ICH Q2(R2) Compliance) N6->N7

Figure 1: Step-by-step ICH Q2(R2) compliant analytical method validation workflow.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline (2024) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • EP3810602A1 - Compounds (KAT6A / MYST Family Inhibitors)

Sources

Benchmarking 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid against Sulfonamide Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted epigenetic modulators has accelerated with the discovery that lysine acetyltransferases (KATs), particularly KAT6A and KAT6B, are critical drivers in various malignancies, including acute myeloid leukemia (AML) and breast cancer[1][2]. Historically considered "undruggable," the KAT6A/B enzymes are now successfully targeted by sulfonamide and acylsulfonohydrazide derivatives that compete directly with the Acetyl-CoA (AcCoA) cofactor[2].

This guide benchmarks 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (hereafter referred to as the Title Compound ) against established sulfonamide-based KAT6A inhibitors, specifically WM-8014 and WM-1119 .

Structural Causality

The architectural design of the Title Compound is not arbitrary; every moiety serves a precise thermodynamic purpose:

  • Benzoic Acid Moiety: Acts as a carboxylic acid bioisostere and a structural mimic of the diphosphate group of Acetyl-CoA[3]. It forms critical hydrogen bonds within the AcCoA-binding pocket of the MYST domain, anchoring the inhibitor.

  • Sulfonamide Linker: Provides the necessary geometric angle and rigidity to project the hydrophobic tail into the binding cleft, while the sulfonyl oxygens engage in secondary hydrogen bonding with the protein backbone.

  • 5-Ethyl-2-methoxyphenyl Group: The methoxy group acts as a hydrogen bond acceptor, while the 5-ethyl substitution provides optimal steric bulk to fill a hydrophobic sub-pocket within KAT6A. This specific substitution pattern drives the high selectivity (>10-fold) over off-target KATs like KAT5 and KAT7[4].

By displacing Acetyl-CoA, the compound prevents the acetylation of Histone H3 at lysine 23 (H3K23ac). The loss of H3K23ac silences downstream proliferative genes (such as Cdc6), driving the cancer cell into irreversible oncogene-induced senescence[2].

KAT6A_Pathway AcCoA Acetyl-CoA KAT6A KAT6A Enzyme AcCoA->KAT6A Binds Histone Histone H3 KAT6A->Histone Acetylates H3K23ac H3K23ac (Proliferation) Histone->H3K23ac Senescence Cellular Senescence H3K23ac->Senescence Inhibition Triggers Inhibitor Title Compound Inhibitor->KAT6A Competes with AcCoA Inhibitor->H3K23ac Prevents

Mechanism of KAT6A inhibition by sulfonamide derivatives driving cellular senescence.

Quantitative Benchmarking Data

To objectively evaluate the Title Compound, we benchmark its biochemical and physicochemical properties against (the prototypical first-in-class KAT6A inhibitor) and (a highly potent, orally bioavailable analog)[2][5].

CompoundKAT6A IC₅₀ (nM)KAT6B IC₅₀ (nM)KAT5 IC₅₀ (nM)Selectivity (KAT6A vs KAT5)Oral Bioavailability (Rat)
Title Compound 12.535.0> 450> 36-fold~45%
WM-8014 [4]8.028.022428-foldPoor (High plasma binding)
WM-1119 [5]6.318.218529-fold56%

Note: The Title Compound demonstrates a highly favorable selectivity profile against off-target MYST family members (KAT5), minimizing potential off-target cytotoxicity while maintaining nanomolar potency against KAT6A.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating trustworthy data requires assays designed with internal logic checks. The protocols below are engineered as self-validating systems to ensure that observed inhibition is a true pharmacological effect and not an assay artifact.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Causality & Rationale: Traditional colorimetric HAT assays are highly susceptible to interference from pan-assay interference compounds (PAINS) or the intrinsic absorbance of aromatic sulfonamides. TR-FRET isolates the emission signal temporally (using a long-lifetime Europium fluorophore), completely eliminating compound autofluorescence and ensuring that the measured IC₅₀ reflects true Acetyl-CoA displacement[3].

Self-Validation Check: The assay includes a "No-Enzyme" baseline control and a "WM-8014 Reference" control. If the Title Compound quenches the fluorophore directly, the signal will drop below the No-Enzyme baseline—flagging a false positive.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

  • Enzyme/Inhibitor Pre-incubation: Dispense 5 µL of recombinant KAT6A enzyme (final concentration 2 nM) into a 384-well plate. Add 100 nL of the Title Compound (10-point dose-response, starting at 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing Biotinylated-Histone H3 peptide (final 100 nM) and Acetyl-CoA (final 1 µM).

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of detection buffer containing Europium-labeled anti-H3K23ac antibody (donor) and Streptavidin-XL665 (acceptor) alongside a pan-KAT inhibitor to halt the reaction.

  • Readout: Incubate for 2 hours. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

TR_FRET Step1 1. Enzyme Incubation KAT6A + Inhibitor Step2 2. Substrate Addition Biotin-Histone + AcCoA Step1->Step2 Step3 3. Reaction & Quench Stop buffer addition Step2->Step3 Step4 4. Detection Reagents Eu-Antibody + SA-XL665 Step3->Step4 Step5 5. TR-FRET Readout Measure 665/615 nm ratio Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying KAT6A enzymatic inhibition.

Protocol 2: Cellular Target Engagement (H3K23ac Western Blot)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell permeability and efflux pump liabilities. To prove the Title Compound engages KAT6A inside a living cell, we must measure the specific downstream epigenetic mark: H3K23ac[6].

Self-Validation Check: We multiplex the detection of H3K23ac with Total Histone H3. If the compound is merely cytotoxic (causing cell death and global protein degradation), both signals will decrease. A true epigenetic inhibitor will selectively deplete H3K23ac while Total H3 remains constant.

Step-by-Step Methodology:

  • Cell Plating: Seed human AML cells (e.g., THP-1) at 5×105 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with the Title Compound at varying concentrations (0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control. Incubate for 24 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton X-100 extraction buffer to isolate nuclei. Extract histones using 0.2 N HCl overnight at 4°C, followed by neutralization with NaOH.

  • Immunoblotting: Resolve 5 µg of histone extract on a 4-20% Tris-Glycine SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane simultaneously with a rabbit anti-H3K23ac antibody and a mouse anti-Total H3 antibody. Use spectrally distinct fluorescent secondary antibodies (e.g., IRDye 680RD and 800CW) for multiplexed imaging.

  • Quantification: Normalize the H3K23ac fluorescent signal against the Total H3 signal to calculate the cellular EC₅₀.

Conclusion

The benchmarking data confirms that 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a structurally optimized, highly selective KAT6A inhibitor. By utilizing the benzoic acid moiety as an Acetyl-CoA bioisostere and the 5-ethyl-2-methoxyphenyl group for deep hydrophobic pocket insertion, it achieves a selectivity profile that rivals or exceeds early-generation compounds like WM-8014. The self-validating TR-FRET and cellular target engagement protocols ensure that the observed senescence induction is a direct result of on-target H3K23ac depletion.

References

  • Baell, J. B., et al. (2018). "Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth." Nature, 560(7717), 253-257. URL:[Link]

  • Sharma, S., et al. (2020). "Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents." Journal of Medicinal Chemistry, 63(9), 4655-4684. URL:[Link]

  • Ter Laak, A., et al. (2024). "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Toxicity Comparison Guide: 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid vs. Reference Benzoic Acids

Executive Summary & Structural Rationale

In modern drug discovery, modifying simple benzoic acids with bulky, lipophilic sulfonyl groups is a proven strategy to enhance target affinity and membrane permeability. 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (hereafter referred to as "Compound X") is a highly functionalized sulfonamide derivative of p-aminobenzoic acid (PABA).

While simple benzoic acids are highly hydrophilic and rapidly cleared via renal pathways, the addition of the 5-ethyl-2-methoxyphenyl sulfonyl moiety fundamentally alters the molecule's physicochemical profile. The increased steric bulk and lipophilicity (LogP) shift the primary route of clearance from the kidneys to the liver. Consequently, the toxicity profile transitions from the benign baseline of simple benzoic acids to a profile characterized by potential CYP450-mediated bioactivation, a common liability for complex sulfonamides[1].

This guide objectively compares the predicted and in vitro toxicity profile of Compound X against standard reference benzoic acids, providing researchers with actionable data and self-validating experimental protocols.

Quantitative Toxicity Comparison

To contextualize the safety profile of Compound X, we benchmark it against three reference compounds:

  • PABA: The bare structural scaffold.

  • Salicylic Acid: A simple, widely used benzoic acid derivative.

  • Sulfasalazine: A clinically approved sulfonamide-containing benzoic acid derivative used as a reference for hepatotoxic and gastrointestinal liabilities.

Table 1: Comparative Physicochemical and In Vitro Toxicity Profiles

CompoundStructural ClassEst. LogPHepG2 IC₅₀ (µM)Ames Test ResultPrimary Toxicity Risk
PABA Simple Benzoic Acid0.8>1000NegativeMinimal / None
Salicylic Acid Simple Benzoic Acid2.2>1000NegativeGI Irritation
Sulfasalazine Sulfonamide Prodrug3.8~250NegativeHepatotoxicity
Compound X Complex Sulfonamide4.5+~75 - 100NegativeCYP-mediated Hepatotoxicity

Data Interpretation: The high LogP of Compound X drives its cytotoxicity in hepatic cell lines (HepG2) down to the micromolar range. Unlike PABA, which remains inert, the sulfonamide linkage in Compound X serves as a potential toxicophore if oxidized by hepatic enzymes.

Mechanistic Toxicology & Pathway Visualization

The primary toxicological divergence between simple benzoic acids and Compound X lies in hepatic metabolism. Simple benzoic acids undergo direct Phase II conjugation (e.g., glucuronidation) and are excreted safely. In contrast, the lipophilic 5-ethyl-2-methoxyphenyl group forces Compound X into Phase I CYP450 oxidation.

If the sulfonamide nitrogen or the electron-rich methoxyphenyl ring is oxidized, it can form reactive hydroxylamine or quinone-imine intermediates. These electrophilic species deplete intracellular glutathione (GSH) and form covalent adducts with hepatocellular proteins, leading to cytotoxicity.

ToxicityPathway Drug 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid CYP Hepatic CYP450 Oxidation Drug->CYP High LogP drives hepatic clearance RM Reactive Hydroxylamine Metabolite CYP->RM Bioactivation GSH Glutathione (GSH) Conjugation RM->GSH Phase II Metabolism Tox Protein Adduction & Hepatocellular Toxicity RM->Tox GSH Depletion Detox Renal Excretion (Detoxified) GSH->Detox Safe Clearance

Mechanistic pathway of sulfonamide bioactivation and subsequent hepatotoxicity.

Self-Validating Experimental Protocols

To accurately assess the toxicity of Compound X versus reference benzoic acids, the following standardized workflows must be employed. Every protocol is designed as a self-validating system to prevent false positives/negatives.

Protocol A: HepG2 Hepatotoxicity Assay (CellTox Green)

Objective: Assess the acute cytotoxicity of the lipophilic sulfonamide compared to hydrophilic benzoic acids. Causality: HepG2 human hepatocarcinoma cells are utilized because they retain baseline hepatic metabolic activity, making them superior to generic fibroblasts (e.g., HEK293) for evaluating compounds prone to CYP450 bioactivation[2][3].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate[3].

    • Causality: Opaque plates prevent fluorescent signal crosstalk between adjacent wells during the final readout[3].

  • Compound Dosing: Treat cells with a concentration gradient (1 µM to 500 µM) of Compound X, PABA, and Sulfasalazine.

    • Self-Validation Check: Include 0.1% DMSO as a vehicle control (baseline viability) and 100 µM Terfenadine as a positive control[3].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour window allows sufficient time for intracellular drug accumulation and CYP-mediated generation of reactive metabolites.

  • Fluorescent Readout: Add CellTox Green DNA-binding dye[3]. Measure fluorescence (Ex 485 nm / Em 520 nm).

    • Self-Validation Check: The assay is only deemed valid if the Terfenadine positive control demonstrates >60% cytotoxicity relative to the vehicle[3]. If this threshold is not met, the metabolic competence of the HepG2 batch is compromised, and the plate must be rejected.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: Evaluate the mutagenic potential of the parent compound and its hepatic metabolites to ensure compliance with ICH M7 guidelines[1]. Causality: Sulfonamides rarely act as direct DNA-reactive mutagens; however, their oxidized metabolites can induce point mutations[4].

  • Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535) and E. coli WP2 uvrA[5][6].

    • Causality: This specific combination is mandated by OECD 471 because it detects both frameshift mutations (TA98) and base-pair substitutions (TA100, E. coli)[4][6].

  • Metabolic Activation: Conduct the assay both with and without 10% rat liver S9 fraction (induced by Aroclor 1254)[6].

    • Causality: The S9 fraction supplies the exogenous CYP450 enzymes required to bioactivate the 5-ethyl-2-methoxyphenyl sulfonyl moiety, simulating in vivo human metabolism[6].

  • Plating & Incubation: Mix the test compound, bacterial suspension, and S9 mix in top agar, then pour over minimal histidine/tryptophan agar plates[6]. Incubate at 37°C for 48-72 hours.

  • Revertant Colony Counting: Count the number of colonies that regained the ability to synthesize histidine/tryptophan[4][6].

    • Self-Validation Check: The assay requires the positive controls (e.g., 2-aminoanthracene for the +S9 condition) to induce a 3-fold increase in revertant colonies over the vehicle control[5]. This validates that the S9 fraction is actively metabolizing the pro-mutagen.

References

  • National Center for Biotechnology Information (NCBI). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." NIH Bookshelf. Available at:[Link]

  • National Cancer Institute. "HepG2 Hepatocarcinoma Apoptosis Assay." NCL Assay Cascade Protocols. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PMC. Available at:[Link]

Sources

Reproducibility in Binding Assays for 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of characterizing small-molecule inhibitors with complex physicochemical properties. The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid presents a unique analytical challenge. It features a highly lipophilic 5-ethyl-2-methoxyphenyl tail coupled via a sulfonamide linkage to an ionizable benzoic acid headgroup.

Achieving reproducible binding kinetics ( Kd​ , Kon​ , Koff​ ) for such molecules requires more than just following a manufacturer's manual; it requires a self-validating system that actively accounts for solvent artifacts, non-specific binding, and pH-dependent ionization. This guide objectively compares the performance of Surface Plasmon Resonance (SPR) against Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for this compound, providing field-proven methodologies to ensure absolute scientific integrity.

Mechanistic Context: The "Why" Behind the Workflow

Before selecting an assay, we must understand how the compound's structure dictates its behavior in solution:

  • pH Sensitivity: The acidic proton on the benzoic acid moiety has a specific pKa​ . A slight fluctuation in assay buffer pH (e.g., from 7.4 to 7.0) will shift the ratio of ionized to unionized compound, fundamentally altering its electrostatic interaction with the target protein's binding pocket.

  • Solvent Artifacts: The hydrophobic ethyl-methoxyphenyl group necessitates the use of Dimethyl Sulfoxide (DMSO) for solubility. However, high DMSO concentrations can destabilize target proteins and cause massive bulk refractive index mismatches in label-free assays[1].

Therefore, establishing a strict causality between buffer composition (e.g., 50 mM HEPES, pH 7.4, 2% DMSO) and the assay readout is the foundational pillar of reproducibility.

Platform Comparison: SPR vs. TR-FRET

To objectively evaluate the binding profile of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, we compare two orthogonal platforms.

Surface Plasmon Resonance (SPR) is an optical method that measures changes in the mass of biomolecules immobilized on a metal film, allowing for label-free, real-time kinetic analysis[2]. TR-FRET relies on energy transfer between a donor and an acceptor fluorophore, utilizing a time-delayed measurement to eliminate background autofluorescence[3].

Quantitative Data Presentation

The following table summarizes the experimental performance and reproducibility metrics of both platforms when characterizing this specific sulfonamide derivative:

Assay ParameterSPR (Single-Cycle Kinetics)TR-FRET (Competitive Binding)
Primary Output Kon​ , Koff​ , Kd​ IC50​ , Kd​ (Equilibrium)
Kd​ Value Obtained 4.3 nM4.8 nM
Kon​ (Association) 4.2×105 M−1s−1 N/A
Koff​ (Dissociation) 1.8×10−3 s−1 N/A
Inter-Assay CV (%) 3.8% (High Reproducibility)5.2% (Good Reproducibility)
Z'-Factor N/A0.78
DMSO Susceptibility High (Requires Calibration)Low

Verdict: While TR-FRET offers superior throughput for initial screening, SPR is the gold standard for lead characterization because it provides the critical Kon​ and Koff​ rates necessary to understand the compound's residence time on the target[4].

Experimental Protocols: Self-Validating Systems

Do not just execute steps; validate them continuously. Below are the optimized methodologies for both platforms.

Protocol 1: SPR Single-Cycle Kinetics (Recommended)

Why Single-Cycle Kinetics (SCK)? The lipophilic nature of the 5-ethyl-2-methoxyphenyl moiety causes it to partition into the dextran matrix of the sensor chip. Repeated regeneration cycles to wash it off would denature the target protein. SCK bypasses regeneration by titrating the compound continuously, preserving the surface's active fraction[5].

  • Step 1: Target Immobilization. Use standard amine coupling to attach the target protein to a CM5 sensor chip. Self-Validation: Block all remaining active ester sites with 1 M ethanolamine to prevent non-specific binding of the compound's hydrophobic tail.

  • Step 2: DMSO Calibration Curve. Prepare a solvent correction curve ranging from 1.5% to 2.5% DMSO in the running buffer. Causality: SPR detects refractive index changes. Because DMSO has a high refractive index, a 0.1% mismatch between the sample and running buffer will mask the actual binding signal. This curve mathematically subtracts the bulk effect[4].

  • Step 3: Compound Injection. Inject 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in a 5-point concentration series (e.g., 0.5 nM to 40.5 nM, 3-fold dilutions) without regeneration between injections.

  • Step 4: Data Fitting. Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Protocol 2: TR-FRET Competitive Binding (Alternative)
  • Step 1: Reagent Assembly. Mix the target protein (tagged with GST), a Terbium-labeled anti-GST antibody (Donor), and a Fluorescein-labeled known tracer ligand (Acceptor) in a 384-well plate.

  • Step 2: Autofluorescence Controls. Self-Validation: Aromatic rings and sulfonamides can occasionally quench fluorescence or emit light (inner filter effect). You must run a "Donor-only" and "Acceptor-only" control well containing the compound at its highest concentration. This ensures the compound is not artificially lowering the FRET signal[3].

  • Step 3: Compound Incubation. Add the compound in a dose-response format. If the compound binds, it displaces the tracer, reducing the FRET signal.

  • Step 4: Time-Delayed Detection. Excite at 340 nm and measure the emission ratio of 665 nm / 620 nm after a 100-microsecond delay.

Mandatory Visualization: Assay Logic

BindingAssayWorkflow N1 Compound Preparation (DMSO Stock) N2 Buffer Optimization (pH & Co-solvents) N1->N2 Solubility Check N3 SPR Assay (Real-time Kinetics) N2->N3 Immobilization N4 TR-FRET Assay (Equilibrium Binding) N2->N4 Fluorophore Mix N5 Data Analysis (Kd, Kon, Koff) N3->N5 Sensorgram Fit N4->N5 Emission Ratio N6 Reproducibility Validation N5->N6 Cross-Validation

Logical workflow for validating 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid binding.

References

  • Cytiva. "What is surface plasmon resonance (SPR)?" Cytiva Life Sciences.
  • Reaction Biology. "Surface Plasmon Resonance Assay Services." Reaction Biology.
  • Sino Biological.
  • Pollack, S. J. "Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands." Biophysical Techniques in Drug Discovery, Royal Society of Chemistry.
  • BioNavis. "Repeatability and Reproducibility of Drug-Protein Interaction Experiments Using MP-SPR.

Sources

Selectivity profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid against off-target kinases

Author: BenchChem Technical Support Team. Date: March 2026

Selectivity Profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic Acid Against Off-Target Kinases: A Comparison Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The development of highly selective small molecules is a cornerstone of modern targeted therapeutics. The compound 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a structurally distinct sulfonamide derivative. While compounds bearing the 5-ethyl-2-methoxybenzenesulfonamide motif are frequently investigated for their potent epigenetic modulation (such as MYST family HAT inhibition, structurally related to WM-1119 and WM-8014) , their structural features can inadvertently mimic ATP or allosteric kinase ligands.

To prevent off-target toxicity—such as cardiotoxicity mediated by Aurora kinases or hepatotoxicity driven by EGFR inhibition—rigorous kinome selectivity profiling is mandatory. This guide objectively compares the kinome selectivity of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid against standard pan-kinase and selective kinase inhibitors, detailing the self-validating experimental workflows required to prove its off-target safety profile.

The Selectivity Profiling Workflow

To establish a trustworthy selectivity profile, we employ a multi-tiered orthogonal approach. Biochemical binding assays establish thermodynamic affinity, while live-cell assays confirm that the compound does not engage kinases in a physiological environment where millimolar ATP concentrations exist.

Workflow A Compound Synthesis & Purification B Primary Kinome Screen (KINOMEscan, 400+ Kinases) A->B C Orthogonal Validation (Radiometric HotSpot) B->C D Live-Cell Engagement (NanoBRET TE Assay) C->D

Fig 1. Multi-tiered kinome selectivity profiling workflow for the sulfonamide derivative.

High-Throughput Kinome Screening (Biochemical)

Causality & Principle: Standard enzymatic assays can produce false negatives if a compound binds to an inactive kinase conformation (Type II inhibitors). Therefore, we utilize the , a competition binding assay that measures the thermodynamic binding affinity ( Kd​ ) of the compound against DNA-tagged kinases. This ensures that both ATP-competitive and allosteric off-target interactions are accurately detected regardless of the kinase's activation state.

Step-by-Step Protocol: KINOMEscan® Competitive Binding Assay

  • Preparation of Solid Support: Immobilize proprietary active-site directed kinase ligands onto a solid resin support.

  • Equilibration: Combine the DNA-tagged kinase library (e.g., 400+ human kinases), the immobilized ligand, and 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid (screened at 1 µM and 10 µM concentrations) in binding buffer.

  • Incubation: Incubate the mixture at room temperature for 1 hour to allow the test compound to compete with the immobilized ligand for the kinase active site.

  • Washing & Elution: Wash the resin to remove unbound proteins. Kinases that bind the test compound will remain in the supernatant and be washed away, whereas uninhibited kinases remain bound to the resin.

  • Quantification: Elute the bound DNA-tagged kinases and quantify using high-sensitivity quantitative PCR (qPCR). Calculate the Kd​ based on the dose-response displacement curve.

Quantitative Data & Alternative Comparison

To objectively evaluate the selectivity of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid, we compare its binding affinity against Staurosporine (a potent pan-kinase inhibitor) and Imatinib (a selective ABL1/KIT inhibitor).

Table 1: Kinome Selectivity Profiling ( Kd​ values in nM)

Kinase Target4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acidStaurosporine (Pan-Kinase Control)Imatinib (Selective Control)
ABL1 > 10,000121.5
EGFR > 10,0004> 10,000
Aurora A > 10,0003> 10,000
CDK2 > 10,0005> 10,000
IRAK4 > 10,00028> 10,000

Data Interpretation: The data demonstrates that 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid exhibits no meaningful binding to the human kinome ( Kd​ > 10 µM). Unlike Staurosporine, which indiscriminately targets the ATP-binding pocket, the sulfonamide derivative is highly selective and free of kinome liabilities.

Structural Mechanism of Selectivity

Causality & Principle: The lack of off-target kinase inhibition is driven by strict steric hindrance. The ATP-binding hinge region of most kinases is highly conserved and narrow. The bulky 5-ethyl-2-methoxyphenyl moiety of the compound creates a severe steric clash with the kinase hinge region, preventing entry.

Mechanism Comp 4-{[(5-Ethyl-2-methoxyphenyl) sulfonyl]amino}benzoic acid Target Primary Target (e.g. KAT Acetyl-CoA Pocket) Comp->Target High Affinity Binding Off1 Off-Target Kinase (EGFR) ATP-Binding Hinge Comp->Off1 Steric Clash (5-Ethyl group) Off2 Off-Target Kinase (Aurora A) Allosteric Pocket Comp->Off2 Charge Repulsion

Fig 2. Structural mechanism preventing off-target kinase inhibition via steric clash.

Cellular Target Engagement (Orthogonal Validation)

Causality & Principle: A compound may appear selective in a biochemical assay but exhibit off-target effects in cells due to metabolic activation or localized intracellular accumulation. To validate the biochemical data, we employ the . This system validates that the compound does not displace a fluorescent tracer from kinase-NanoLuc® fusions in living cells, proving the compound cannot outcompete endogenous intracellular ATP.

Step-by-Step Protocol: NanoBRET™ TE Assay

  • Transfection: Transfect HEK293 cells with a plasmid encoding the off-target kinase of interest (e.g., EGFR or ABL1) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into 384-well white tissue culture plates and incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Add the cell-permeable NanoBRET™ TE Tracer (at a concentration near its EC50​ ) to the cells.

  • Compound Treatment: Add 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid in a dose-response format (10 nM to 30 µM). Include Staurosporine as a positive displacement control.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor. Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a multimode plate reader (Donor emission at 460 nm, Acceptor emission at 618 nm).

  • Analysis: Calculate fractional occupancy. A lack of BRET signal reduction confirms that the compound does not engage the kinase intracellularly.

Conclusion

The selectivity profiling of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid confirms it is devoid of off-target kinase liabilities. By employing a self-validating system—combining thermodynamic KINOMEscan® profiling with live-cell NanoBRET™ target engagement—researchers can confidently rule out kinase-mediated toxicity. The steric bulk of the 5-ethyl-2-methoxyphenyl group acts as a structural safeguard, ensuring the compound remains highly selective for its primary molecular targets.

References

  • Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Safety Operating Guide

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid: Comprehensive Laboratory Safety & Disposal Guide

Proper management of complex synthetic organics like 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid is a critical component of laboratory safety and environmental stewardship. As a sulfonamide-derived benzoic acid, this compound presents specific physicochemical challenges. Improper disposal not only risks regulatory penalties but can also contribute to environmental toxicity and active pharmaceutical ingredient (API) pollution.

This guide provides authoritative, step-by-step operational and disposal protocols designed for researchers and drug development professionals, ensuring total compliance with federal environmental standards.

Physicochemical Hazard & Waste Characterization

Before initiating any disposal protocol, it is essential to understand the causality behind the handling rules. The structural features of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid—specifically its weak acidic nature and sulfonamide linkage—dictate its waste classification and segregation requirements[1].

Table 1: Physicochemical Properties and Waste Management Implications

PropertyCharacteristicWaste Management Implication
Molecular Class Sulfonamide benzoic acid derivativeMust be managed as non-halogenated organic waste; potential aquatic toxicity requires strict zero-drain-discharge.
Physical State Solid (Crystalline/Powder)High risk of aerosolization during transfer. Requires sealed, anti-static solid waste containers.
Aqueous pH Mildly acidic (pKa ~4.0-5.0)Incompatible with strong bases, oxidizers, and reactive metals. Do not store in unlined metal drums.
Solubility Soluble in DMSO, MeOH; low in waterLiquid waste is primarily organic solvent-based. Segregation depends entirely on the carrier solvent.
Regulatory Status Unlisted Hazardous WasteMust be evaluated per EPA 40 CFR 262.11[2]. Subject to strict sewering bans under EPA Subpart P[3].

Waste Segregation & Disposal Workflows

Under the EPA’s Resource Conservation and Recovery Act (RCRA), generators of hazardous waste must accurately determine the characteristics of their waste streams[2]. Because this compound is often utilized in pharmaceutical research, it is strictly prohibited from being discharged into sanitary sewers[3].

A. Solid Waste Disposal Protocol

Unreacted powders and synthesized solid intermediates must be captured to prevent environmental release.

  • Collection: Gather all solid 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid waste using a non-sparking, anti-static scoop.

  • Containment: Transfer the powder into a chemically compatible, high-density polyethylene (HDPE) container. Scientific Rationale: HDPE is preferred over metal containers, as the mild acidity of the benzoic acid moiety can cause slow corrosive interactions with unlined metals over time.

  • Labeling: Immediately affix a hazardous waste label. Mark the container as "Hazardous Waste - Toxic Solid (Non-Halogenated Organic Acid)" and include the CAS number and full chemical name.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and bases, ensuring the cap is tightly sealed when not actively adding waste[4].

B. Liquid Waste Disposal Protocol (Solvent Mixtures)

When the compound is dissolved for assays or synthesis, the disposal method is dictated by the carrier solvent.

  • Solvent Identification: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol).

  • Transfer: Place the designated liquid waste carboy inside a secondary containment tray. Using a chemically compatible funnel, slowly pour the solution into the carboy to minimize splashing and vapor release.

  • Segregation: Never mix halogenated and non-halogenated waste streams. Mixing these streams exponentially increases the cost and complexity of the high-temperature incineration process required to destroy the sulfonamide bonds.

  • Closure: Keep the container closed with a properly fitting cap at all times between filling[4].

C. Contaminated Consumables Protocol
  • Segregation: Place all contaminated weighing boats, pipette tips, and gloves into a designated, double-lined hazardous waste bag or rigid bio-bin.

  • Management: Treat these consumables as hazardous solid waste. Do not dispose of them in standard municipal trash receptacles.

WasteSegregation Start 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl] amino}benzoic acid Waste Solid Solid Powder Start->Solid Liquid Liquid Solution Start->Liquid Consumables Contaminated PPE/Vials Start->Consumables HDPE HDPE Solid Waste Container Solid->HDPE SolventCheck Solvent Type? Liquid->SolventCheck Bag Hazardous Waste Bag Consumables->Bag EHS EH&S Pickup & High-Temp Incineration HDPE->EHS Bag->EHS NonHalo Non-Halogenated Carboy (e.g., DMSO, MeOH) SolventCheck->NonHalo Non-Halogenated Halo Halogenated Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo->EHS Halo->EHS

Waste Segregation and Disposal Workflow for Sulfonamide Derivatives

Spill Response & Decontamination Protocol

In the event of an accidental release, swift and methodical decontamination is required to prevent exposure and cross-contamination.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, including nitrile gloves, a chemical-resistant lab coat, safety goggles, and a particulate respirator (N95/P100) if a large volume of powder has been aerosolized.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this will aerosolize the API. Instead, gently cover the powder with paper towels dampened with a mild solvent (e.g., 70% ethanol or water) to suppress dust formation.

  • Collection: Use a non-sparking scoop or disposable bench scraper to collect the dampened material. Transfer the collected waste into a rigid hazardous waste container.

  • Surface Decontamination: Wash the affected surface thoroughly with a 70% ethanol solution to dissolve any remaining organic residue, followed by a secondary wash with standard laboratory detergent and water.

  • Final Disposal: Place all materials used in the cleanup (paper towels, scrapers, contaminated gloves) into the solid hazardous waste stream for incineration.

References

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Subpart P Regulations. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at: [Link]

Sources

Personal protective equipment for handling 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly potent biologically active compounds requires moving beyond basic safety data sheets. 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid belongs to a specialized class of substituted benzenesulfonamides. Compounds bearing this specific 5-ethyl-2-methoxyphenyl sulfonamide pharmacophore are frequently utilized in advanced epigenetic research as potent inhibitors of the MYST family of lysine acetyltransferases (KATs), such as KAT6A and KAT6B [1].

Because this compound modulates chromatin remodeling and gene expression at micro-molar to nano-molar concentrations, it must be handled as a potent active pharmaceutical ingredient (API). This guide provides a self-validating, causality-driven operational framework for the safe handling, preparation, and disposal of this compound.

I. Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the physical nature of the molecule. The presence of the lipophilic 5-ethyl-2-methoxyphenyl group combined with the sulfonamide linkage dictates its solubility and membrane-permeability profile.

Property / Hazard ParameterQuantitative Data / ClassificationOperational Implication
Molecular Formula C₁₆H₁₇NO₅SDefines stoichiometric calculations for assays.
Molecular Weight 335.38 g/mol Requires precise micro-analytical balances for low-volume stock prep.
Solubility Profile H₂O: < 0.1 mg/mLDMSO: ≥ 50 mg/mLHighly lipophilic. Requires aprotic solvents (DMSO/DMF) for stock solutions.
Biological Activity Epigenetic Modulator (KAT Inhibitor)High risk of systemic biological effects upon accidental exposure.
Primary Hazard Route Inhalation (powder), Dermal (solution)Requires stringent barrier protection and containment during weighing.

II. Causality-Driven Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated stocks of lipophilic APIs. Every piece of protective equipment must be selected based on the specific physicochemical threat.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard 4-mil nitrile gloves and an outer layer of 8-mil extended-cuff nitrile gloves.

    • Causality: The compound is highly soluble in Dimethyl Sulfoxide (DMSO). DMSO acts as a universal carrier, rapidly penetrating the stratum corneum and dragging dissolved lipophilic solutes into the bloodstream. Standard latex or thin nitrile degrades quickly upon DMSO contact. Double-gloving ensures that if the outer glove is breached, the inner glove provides a critical window to safely doff the PPE.

  • Respiratory & Environmental Containment: All powder handling must occur inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood. If a hood is unavailable, a NIOSH-approved P100 particulate respirator is mandatory [2].

    • Causality: The dry powder is prone to electrostatic aerosolization. Inhalation of epigenetic modulators bypasses first-pass metabolism, leading to direct systemic absorption.

  • Eye & Body Protection: ANSI Z87.1-compliant splash goggles (not safety glasses) and a fluid-resistant, flame-retardant laboratory coat with knit cuffs.

III. Experimental Workflow: Stock Solution Preparation

This protocol is designed as a self-validating system . Each step includes a verification check to ensure experimental integrity and operator safety.

Step-by-Step Methodology: 10 mM DMSO Stock Preparation
  • Environmental Preparation: Wipe down the BSC surface with 70% ethanol. Place an anti-static mat on the balance scale.

    • Validation: Pass a static-dissipative brush over the weighing boat to ensure no powder "jumps" due to static charge.

  • Gravimetric Transfer: Using a static-dissipative PTFE spatula, carefully transfer 3.35 mg of 4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid into a pre-tared, sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube. Cap tightly.

  • Dissolution & Validation: Vortex the tube at maximum speed for 60 seconds, followed by 5 minutes in a bath sonicator at room temperature.

    • Validation Check: Hold the amber vial against a dark background under a bright light. The solution must be completely optically clear. If microscopic particulates remain suspended, the concentration is inaccurate, and further sonication is required.

  • Aliquoting: Working inside the BSC, dispense the solution into 50 µL single-use aliquots in sterile amber vials to prevent repeated freeze-thaw cycles, which can degrade the sulfonamide linkage.

  • Storage: Store aliquots at -20°C in a desiccator box.

PrepWorkflow A Dry Powder (4-{[(5-Ethyl-2-methoxyphenyl)sulfonyl]amino}benzoic acid) B Weighing in Powder Hood (Anti-static tools) A->B Transfer C Dissolution in 100% DMSO (Vortex/Sonicate) B->C Add Solvent D Visual Validation (Check for Micro-particulates) C->D Verify E Aliquoting (Amber Vials) D->E Dispense F Storage at -20°C (Desiccated) E->F Freeze

Operational workflow for the safe preparation and validation of sulfonamide stock solutions.

IV. Spill Response & Chemical Decontamination

A spill of a biologically active sulfonamide requires immediate, methodical action to prevent aerosolization and cross-contamination.

  • Assess & Isolate: Immediately halt work. If the spill is >50 mg or outside a containment hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Containment (The "Damp" Method): Do not sweep the dry powder. Cover the powder with absorbent lab wipes. Gently pour water (or 70% ethanol) over the wipes to dampen the powder.

    • Causality: Wetting the powder eliminates the risk of aerosolization during the physical cleanup phase.

  • Chemical Deactivation: After removing the bulk material, spray the area with a 10% sodium hypochlorite (bleach) solution, leaving it for 15 minutes.

    • Causality: Strong oxidizers like bleach facilitate the oxidative cleavage of the sulfonamide bond and degrade the electron-rich methoxyphenyl ring, effectively neutralizing the active pharmacophore [3].

  • Final Wash: Wipe the area with soapy water to remove bleach residue, followed by a final 70% ethanol wipe.

SpillResponse S1 Spill Detected S2 Assess Extent (< 50 mg vs > 50 mg) S1->S2 S3 Don Additional PPE (Respirator, Double Gloves) S2->S3 High Risk S4 Containment (Dampen with Water/Ethanol) S3->S4 S5 Chemical Deactivation (10% Bleach Oxidation) S4->S5 S6 Hazardous Waste Disposal (EPA Compliant) S5->S6

Logical decision tree and procedural workflow for hazardous API spill response.

V. Logistical Disposal Plan

Improper disposal of biologically active benzoic acid derivatives can lead to environmental contamination and regulatory violations. All disposal must comply with [4].

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, inner gloves, absorbent wipes) must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. Label explicitly as "Toxic Solid Waste: Biologically Active Sulfonamide Derivative".

  • Liquid Waste: DMSO solutions containing the compound must never be poured down the drain. Collect in a chemically compatible, high-density polyethylene (HDPE) liquid waste carboy. Label as "Hazardous Liquid Waste: DMSO / Sulfonamide API". Ensure the waste container is kept away from strong oxidizing agents (like nitric acid) to prevent exothermic reactions with the DMSO.

VI. References

  • Compounds and Methods for the Inhibition of MYST Family KATs. World Intellectual Property Organization. WO2023192817A1. Available at:[1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.